Iriflophenone-3-C-beta-flucoside
Description
Contextualization within Natural Products Chemistry and Phytochemistry
Iriflophenone (B49224) 3-C-glucoside is a naturally occurring benzophenone (B1666685) derivative found in a variety of plant species. ijpsr.comresearchgate.net Its discovery and isolation are rooted in the fields of natural products chemistry and phytochemistry, which focus on the identification and study of chemical substances derived from natural sources. This compound is classified as a C-glucoside, meaning a glucose molecule is attached to the benzophenone structure via a carbon-carbon bond. lookchem.com This type of linkage is distinct from the more common O-glycosidic bonds and can confer different chemical stability and biological properties.
The compound has been isolated from numerous plants, highlighting its distribution across different genera. phytolab.com Notable sources include:
Aquilaria species, such as A. crassna, A. sinensis, and A. malaccensis. ijpsr.comresearchgate.net
Cyclopia genistoides, commonly known as honeybush. researchgate.netmedchemexpress.combiorbyt.com
Mangifera indica, the common mango, where it is found in the leaves. ijpsr.comresearchgate.netlookchem.com
Dryopteris ramosa, a fern species used in traditional medicine in Pakistan. ijpsr.comresearchgate.netmdpi.com
Members of the genus Garcinia. biosynth.com
As a secondary metabolite, Iriflophenone 3-C-glucoside is not involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms or adaptation to environmental stress. biosynth.com Its presence in these diverse plant sources makes it a significant subject for phytochemical investigation.
Significance as a Benzophenone Derivative in Plant Metabolomics
In the context of plant metabolomics—the comprehensive study of small molecule metabolites in an organism—Iriflophenone 3-C-glucoside stands out as a key benzophenone. Its identification and quantification are crucial for understanding the metabolic profile of the source plants. Advanced analytical techniques are employed for its isolation and study. Researchers have successfully used methods like fluid-fluid extraction, high-performance counter-current chromatography (HPCCC), and semi-preparative high-performance liquid chromatography (HPLC) to isolate pure Iriflophenone 3-C-glucoside from plant extracts like those from Cyclopia genistoides. chemfaces.com
The study of this compound contributes to the "C-glycodiversification" of natural products. For instance, a novel C-glycosyltransferase enzyme from Mangifera indica has been identified that can synthesize bioactive C-glucosides, including Iriflophenone 3-C-glucoside, from other precursor molecules. lookchem.com This enzymatic approach opens possibilities for producing these complex molecules in a controlled manner, which is a significant advancement for their further study and potential application. lookchem.com
Table 1: Physicochemical Properties of Iriflophenone 3-C-glucoside
| Property | Value | Source(s) |
| CAS Number | 104669-02-5 | phytolab.combiorbyt.comglpbio.comsigmaaldrich.com |
| Molecular Formula | C₁₉H₂₀O₁₀ | biosynth.commedchemexpress.combiorbyt.comglpbio.comcymitquimica.com |
| Molecular Weight | 408.36 g/mol | biosynth.comphytolab.commedchemexpress.comglpbio.comsigmaaldrich.com |
| Appearance | Powder | cymitquimica.com |
Overview of Current Research Landscape and Emerging Frontiers for the Chemical Compound
The current research landscape for Iriflophenone 3-C-glucoside is primarily focused on its diverse biological activities. ijpsr.comresearchgate.net These investigations have revealed its potential as an antioxidant, anti-diabetic, anti-inflammatory, and antimicrobial agent. ijpsr.comresearchgate.net Such versatile uses make the compound a highly valuable herbal constituent for further research. ijpsr.comresearchgate.net
Detailed research findings include:
Antioxidant Activity : Studies have shown that Iriflophenone 3-C-glucoside is effective at scavenging ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)] and peroxyl radicals. ijpsr.comresearchgate.netchemfaces.com However, it does not appear to scavenge DPPH (2,2-diphenylpicrylhydrazyl) radicals. ijpsr.comresearchgate.netchemfaces.com This selective activity provides insight into its mechanism of action as an antioxidant.
α-Glucosidase Inhibition : Research on compounds isolated from Aquilaria sinensis, including Iriflophenone 3-C-glucoside, demonstrated potent inhibitory activity against the α-glucosidase enzyme, even stronger than the commercial anti-diabetic drug acarbose (B1664774). ijpsr.comresearchgate.netchemfaces.com This suggests a potential role in managing blood sugar levels.
Antibacterial Potential : Iriflophenone 3-C-glucoside isolated from Dryopteris ramosa has shown significant antibacterial activity against several pathogenic bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpsr.comresearchgate.net This aligns with the traditional use of the plant for treating gastrointestinal ailments caused by bacteria. ijpsr.comresearchgate.netmdpi.com
Anti-inflammatory Effects : Extracts from Aquilaria crassna containing the compound have been shown to inhibit pro-inflammatory markers such as IL-1α, IL-8, and nitric oxide (NO). ijpsr.comresearchgate.net
Emerging frontiers for research include exploring its potential as a natural antibiotic for gastrointestinal infections and its development as a therapeutic agent or a functional ingredient in dietary supplements. biosynth.commdpi.com Further investigation into its cholesterol-lowering properties is also an area of interest, as it has been identified as a component in Mangifera indica leaf extracts that may contribute to this effect. chemfaces.com
Table 2: Summary of Researched Biological Activities
| Biological Activity | Plant Source (in study) | Key Finding | Source(s) |
| Antioxidant | Cyclopia genistoides | Scavenged ABTS and peroxyl radicals, but not DPPH. | researchgate.netmedchemexpress.comchemfaces.com |
| α-Glucosidase Inhibition | Aquilaria sinensis | Demonstrated stronger inhibition than the drug acarbose. | ijpsr.comresearchgate.netchemfaces.com |
| Antibacterial | Dryopteris ramosa | Showed strong potential against K. pneumoniae, S. aureus, and E. coli. | ijpsr.comresearchgate.netmdpi.com |
| Anti-inflammatory | Aquilaria crassna | Inhibited IL-1α, IL-8, and NO production. | ijpsr.comresearchgate.net |
| Cholesterol Lowering | Mangifera indica | Identified as a potential contributor to the extract's activity. | chemfaces.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904231 | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104669-02-5 | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iriflophenone-3-C-beta-flucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Sources of Iriflophenone 3 C Glucoside
Botanical Distribution and Isolation from Plant Species
Iriflophenone (B49224) 3-C-glucoside has been identified and isolated from several key plant species, indicating its significance in the plant kingdom.
Aquilaria Species (A. crassna, A. sinensis, A. malaccensis)
Iriflophenone 3-C-glucoside is a known constituent of several Aquilaria species, which are valued for producing agarwood. scialert.netresearchgate.net Research has confirmed its presence in Aquilaria crassna, Aquilaria sinensis, and Aquilaria malaccensis. researchgate.netijpsr.comijpsr.com In A. sinensis, this compound has been isolated from both the leaves and petioles. nih.gov
Studies on A. crassna leaves have focused on optimizing the extraction of polyphenols, including iriflophenone 3-C-glucoside. One study found that using 40% (v/v) ethanol (B145695) with a solid-to-solvent ratio of 1:60 (w/v) for 30 minutes yielded a significant amount of the compound, measured at 39.9 mg per gram of dry weight. nih.gov Another investigation involving the leaves of A. crassna led to the isolation of three phenolic glycosides, one of which was identified as iriflophenone 3-C-glucoside. researchgate.net Furthermore, a 70% aqueous ethanolic extract of A. sinensis leaves yielded eight α-glucosidase inhibitors, including iriflophenone 3-C-glucoside. researchgate.netchemfaces.com
| Plant Species | Part(s) Containing Compound | Extraction/Isolation Findings |
| Aquilaria crassna | Young leaves | Optimal extraction with 40% ethanol yielded 39.9 mg/g DW. nih.gov Also isolated from leaf extracts in other studies. researchgate.netsci-hub.se |
| Aquilaria sinensis | Leaves, Petioles | Isolated from 70% aqueous ethanolic extract of leaves. nih.govresearchgate.netchemfaces.com |
| Aquilaria malaccensis | Not specified | Presence of the compound has been noted. researchgate.netijpsr.comijpsr.com |
Cyclopia Species (C. genistoides, C. subternata)
The compound iriflophenone 3-C-glucoside is also found in species of the Cyclopia genus, commonly known as honeybush. It has been isolated from Cyclopia genistoides and is also present in Cyclopia subternata. nih.govresearchgate.netthieme-connect.comresearchgate.net
In one study, iriflophenone-3-C-glucoside was isolated from C. genistoides through a combination of fluid-fluid extraction, high-performance counter-current chromatography (HPCCC), and semi-preparative high-performance liquid chromatography (HPLC). chemfaces.comnih.gov This compound is recognized as a notable benzophenone (B1666685) in Cyclopia extracts. researchgate.net Research has shown that iriflophenone-3-C-glucoside, along with other phenolics like mangiferin (B1668620) and hesperidin, is present in extracts of both C. genistoides and C. subternata. sorbonne-universite.fr
| Plant Species | Part(s) Containing Compound | Isolation Method |
| Cyclopia genistoides | Aerial parts (leaves and stems) | Fluid-fluid extraction, HPCCC, and semi-preparative HPLC. chemfaces.comnih.gov |
| Cyclopia subternata | Aerial parts (leaves and stems) | HPLC analysis has confirmed its presence in extracts. thieme-connect.comresearchgate.net |
Mangifera indica
Mangifera indica, the common mango, is another botanical source of iriflophenone 3-C-glucoside. researchgate.netijpsr.com The compound has been primarily isolated from the leaves of this plant. koreascience.krms-editions.clacademicjournals.org
Bio-guided fractionation of a methanol (B129727) extract from M. indica leaves led to the characterization of iriflophenone-3-C-β-D-glucoside as one of six antiglycative constituents. academicjournals.org Its structure was confirmed using mass spectrometry and nuclear magnetic resonance (NMR) data. academicjournals.org Further studies have quantified the amount of iriflophenone 3-C-β-D-glucopyranoside in the methanol extract of mango leaves, finding it to be in the range of 1.2 to 2.8% w/w. chemfaces.com Metabolomic profiling of mango leaf extract has also tentatively identified iriflophenone-3-C-β-d-glucoside. mdpi.com
| Plant Species | Part(s) Containing Compound | Research Findings |
| Mangifera indica | Leaves | Isolated from methanol extract; content quantified at 1.2-2.8% w/w. chemfaces.comkoreascience.kracademicjournals.org Identified in metabolomic profiling. mdpi.com |
Dryopteris ramosa
The fern Dryopteris ramosa is a confirmed source of iriflophenone 3-C-glucoside. researchgate.netijpsr.commdpi.com A study focused on the ethnomedicinal uses of this plant led to the isolation of iriflophenone-3-C-β-D-glucopyranoside from its aqueous fraction. mdpi.comnih.govnih.gov
The isolation process involved subjecting the aqueous fraction of D. ramosa to column chromatography on Sephadex LH-20, followed by medium-pressure liquid chromatography (MPLC) on silica (B1680970) gel, and finally purification by preparative thin-layer chromatography (TLC). mdpi.comnih.govresearchgate.net This process yielded 39.15 mg of the pure compound, which was then identified through spectroscopic analysis. nih.gov
| Plant Species | Part(s) Containing Compound | Isolation Method |
| Dryopteris ramosa | Aqueous fraction of the plant | Column chromatography (Sephadex LH-20), MPLC (silica gel), and preparative TLC. mdpi.comnih.govnih.govresearchgate.net |
Localization within Plant Tissues and Extracts
The distribution of iriflophenone 3-C-glucoside can vary within the different tissues of a plant.
In Aquilaria species, the compound has been specifically identified in the leaves and petioles. nih.gov Studies on A. crassna have utilized young leaves for extraction. nih.gov
For Cyclopia species, research indicates that the concentration of phenolic compounds, including iriflophenone-3-C-glucoside, can differ between the leaves and stems. thieme-connect.com While some compounds are more abundant in aqueous extracts from the leaves, others are predominant in the stems. thieme-connect.com
In the case of Mangifera indica, the leaves are the primary tissue from which iriflophenone 3-C-glucoside has been consistently isolated and studied. koreascience.kracademicjournals.orgresearchhub.comnih.gov
For Dryopteris ramosa, the compound was isolated from a general aqueous fraction of the plant, which is traditionally used by inhabitants of the Galliyat region of Pakistan. ijpsr.commdpi.com
Biosynthesis and Metabolic Pathways of Iriflophenone 3 C Glucoside
Proposed Biosynthetic Routes for the Benzophenone (B1666685) Glucoside
The biosynthesis of iriflophenone (B49224) 3-C-glucoside is a sophisticated process that draws from fundamental metabolic pathways within the plant cell. The core structure of the molecule, a benzophenone, is assembled through a mixed biosynthetic pathway, highlighting the metabolic versatility of plants.
Acetate (B1210297)/Shikimate Mixed Biosynthesis Pathway
The formation of the benzophenone backbone of iriflophenone 3-C-glucoside is believed to occur via a mixed biosynthesis pathway that combines intermediates from both the acetate and shikimate pathways. mdpi.comrsc.org The shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants and microorganisms, provides one of the aromatic rings and the carbonyl group. mdpi.comhebmu.edu.cn Concurrently, the acetate-malonate pathway contributes the second aromatic ring. mdpi.com
Specifically, the shikimate pathway leads to the formation of an activated benzoic acid derivative, such as benzoyl-CoA. researchgate.net This molecule then undergoes condensation with three molecules of malonyl-CoA, which are derived from the acetate pathway. researchgate.net This series of reactions, catalyzed by a key enzyme known as benzophenone synthase, results in the formation of a 2,4,6-trihydroxybenzophenone (B1214741) intermediate. researchgate.net This intermediate serves as the foundational scaffold upon which further modifications, including glycosylation, occur to yield iriflophenone 3-C-glucoside.
Role as a Putative Precursor in Xanthone (B1684191) Biogenesis
Iriflophenone 3-C-glucoside and other related benzophenones are considered to be important precursors in the biosynthesis of xanthones, a class of polyphenolic compounds with a wide range of biological activities. mdpi.comresearchgate.net The structural relationship between benzophenones and xanthones suggests a direct biosynthetic link. It is proposed that an intramolecular oxidative cyclization of the benzophenone core leads to the formation of the characteristic three-ring xanthone structure. researchgate.net
In this proposed pathway, the benzophenone glycoside may first undergo deglycosylation to yield the aglycone, iriflophenone. mdpi.com Subsequently, an oxidative phenol (B47542) coupling reaction is thought to occur, generating the central ring of the xanthone moiety. researchgate.net This transformation underscores the role of iriflophenone 3-C-glucoside not just as a final product but also as a key intermediate in the diversification of plant secondary metabolites. The presence of iriflophenone 3-C-glucoside alongside xanthones like mangiferin (B1668620) in plants such as Cyclopia genistoides further supports this precursor-product relationship. mdpi.comresearchgate.net
Involvement of Key Intermediate Molecules (e.g., Benzoate (B1203000), 3-Hydroxybenzoate)
The biosynthesis of iriflophenone 3-C-glucoside involves several key intermediate molecules, with benzoate and 3-hydroxybenzoate playing a crucial role. mdpi.comcore.ac.uk These molecules are themselves products of the shikimate pathway. mdpi.com Benzoate is a direct precursor to benzoyl-CoA, a critical building block for the benzophenone synthase reaction. researchgate.netscience.gov
Furthermore, studies have indicated that 3-hydroxybenzoate is also a key player in the biosynthetic pathway leading to both iriflophenone 3-C-glucoside and the structurally related xanthone, mangiferin. mdpi.comcore.ac.uk The presence of hydroxylated and glycosylated derivatives of these benzoic acid molecules in plant extracts is not unexpected, as these modifications can enhance water solubility and facilitate their storage in "inactive forms" within the cell. mdpi.comcore.ac.uk The involvement of these specific benzoate derivatives highlights the finely tuned nature of the biosynthetic grid that directs metabolic flow towards the production of iriflophenone 3-C-glucoside and other related compounds.
Enzymatic Mechanisms and Genetic Regulation of its Formation
The formation of iriflophenone 3-C-glucoside is a multi-step process governed by a series of specific enzymes and regulated at the genetic level. While the complete enzymatic cascade and its genetic regulation are still under investigation, key enzymatic activities have been identified.
A pivotal enzyme in the biosynthesis of the benzophenone core is benzophenone synthase (BPS) . This enzyme catalyzes the condensation of benzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) to form the 2,4,6-trihydroxybenzophenone scaffold. researchgate.net
Following the formation of the iriflophenone aglycone, a crucial glycosylation step occurs. This is catalyzed by a C-glycosyltransferase (CGT) , an enzyme that attaches a glucose moiety to the benzophenone structure via a stable carbon-carbon bond. researchgate.net This C-glycosidic linkage is a distinctive feature of iriflophenone 3-C-glucoside. ontosight.ai
The genetic regulation of this pathway is complex and likely involves the coordinated expression of genes encoding the necessary biosynthetic enzymes. Transcription factors, such as those from the MYB, bHLH, and WD40 protein families, are known to regulate the expression of genes in the broader phenylpropanoid pathway and could play a role in controlling the flux of precursors towards benzophenone biosynthesis. mdpi.com The expression of these regulatory and biosynthetic genes can be influenced by various developmental and environmental cues, allowing the plant to modulate the production of iriflophenone 3-C-glucoside in response to specific needs.
Further research is needed to fully elucidate the specific enzymes, particularly the C-glycosyltransferase, and the regulatory networks that govern the biosynthesis of this important natural product.
Isolation and Purification Methodologies for Iriflophenone 3 C Glucoside
Extraction Techniques from Plant Biomass
The initial step in isolating Iriflophenone (B49224) 3-C-glucoside involves its extraction from various plant sources, such as Cyclopia genistoides and Dryopteris ramosa. ijpsr.comresearchgate.net The choice of extraction method is crucial for maximizing the yield and purity of the target compound.
Fluid-Fluid Extraction
Fluid-fluid extraction, also known as solvent-solvent extraction, is a key method for the separation of compounds based on their differential solubilities in two immiscible liquid phases. In the context of Iriflophenone 3-C-glucoside isolation, this technique is often applied as a fractionation step following an initial crude extraction.
For instance, a crude methanolic extract of Dryopteris ramosa was subjected to polarity-based solvent-solvent fractionation. nih.gov The process began by dissolving the crude extract in a mixture of water and n-Hexane. The lower polar layer was then sequentially mixed with chloroform (B151607) and ethyl acetate (B1210297). This systematic partitioning resulted in the separation of fractions with varying polarities, with the aqueous fraction (AqF) containing the desired Iriflophenone 3-C-glucoside. nih.gov A similar combination of fluid-fluid extraction has been employed in the isolation of this compound from Cyclopia genistoides. nih.gov
Table 1: Solvent Partitioning of Dryopteris ramosa Crude Methanolic Extract nih.gov
| Step | Solvents Used | Resulting Fraction Containing Iriflophenone 3-C-glucoside |
| 1 | Water and n-Hexane | Lower polar layer |
| 2 | Chloroform | Upper polar layer |
| 3 | Ethyl acetate | Lower aqueous layer (AqF) |
Methanolic Extraction Protocols
Methanolic extraction is a widely used technique for the initial recovery of polyphenolic compounds, including Iriflophenone 3-C-glucoside, from plant materials. This is attributed to methanol's ability to efficiently solubilize a broad range of polar and semi-polar compounds.
A common protocol involves the use of cold maceration. In the case of Dryopteris ramosa, the dried and powdered leaves of the plant were subjected to this technique to produce a crude methanolic extract (CME). nih.govmdpi.com The resulting extract was then concentrated using a rotary evaporator and stored at low temperatures to preserve the integrity of the chemical constituents prior to further fractionation and purification. nih.govmdpi.com
Chromatographic Separation Strategies
Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of Iriflophenone 3-C-glucoside from the complex mixture of phytochemicals.
High Performance Counter-Current Chromatography (HPCCC)
High Performance Counter-Current Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing issues such as irreversible adsorption of the sample. mdpi.com This method has been effectively used in the separation of Iriflophenone 3-C-glucoside from Cyclopia genistoides. nih.gov The successful application of HPCCC relies on the selection of an appropriate two-phase solvent system that provides optimal partitioning for the target compound. nih.gov
Semi-Preparative High Performance Liquid Chromatography (HPLC)
Semi-preparative High Performance Liquid Chromatography (HPLC) is a high-resolution technique employed for the final purification of target compounds from enriched fractions. nih.gov In the isolation of Iriflophenone 3-C-glucoside from Cyclopia genistoides, semi-preparative HPLC was used as a subsequent step after initial separation by HPCCC. nih.gov
Research has documented the use of a Gemini C18 column for the semi-preparative HPLC separation of a crude HPCCC fraction containing scolymoside, a structurally related compound. researchgate.net The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) and aqueous formic acid, with the isocratic or gradient elution tailored to achieve optimal resolution. researchgate.net
Table 2: Exemplar Semi-Preparative HPLC Parameters researchgate.net
| Parameter | Specification |
| Column | Gemini C18 (150 x 10 mm; 5 µm) |
| Mobile Phase | 16% acetonitrile and 84% of 0.1% aqueous formic acid |
| Flow Rate | 4.8 mL/min |
| Temperature | 35°C |
Column Chromatography (CC)
Column Chromatography (CC) is a fundamental and versatile technique used for the purification of natural products. nih.gov In the isolation of Iriflophenone 3-C-glucoside from the aqueous fraction of Dryopteris ramosa, a multi-step column chromatography approach was implemented. nih.gov
The initial step involved chromatography over a Sephadex LH20 column with methanol (B129727) as the eluent. nih.gov Fractions were collected and pooled based on Thin Layer Chromatography (TLC) analysis. The enriched fraction was then subjected to a second round of column chromatography, again using Sephadex LH20 and methanol. nih.gov Final purification was achieved through Medium Pressure Liquid Chromatography (MPLC) over a silica (B1680970) gel 60 column, yielding 39.15 mg of pure Iriflophenone 3-C-glucoside. nih.gov
Table 3: Column Chromatography Purification of Iriflophenone 3-C-glucoside from Dryopteris ramosa nih.gov
| Step | Stationary Phase | Eluent | Outcome |
| 1 | Sephadex LH20 | Methanol (isocratic) | Enriched fraction |
| 2 | Sephadex LH20 | Methanol | Further enriched fraction |
| 3 | MPLC Silica gel 60 | Not specified | 39.15 mg of pure compound |
LH20 Sephadex Chromatography
Sephadex LH-20 chromatography is a widely used technique in natural product chemistry for the separation of molecules based on their size and polarity. auctoresonline.org This gel filtration medium is composed of hydroxypropylated dextran (B179266) beads, which exhibit both hydrophilic and lipophilic properties, allowing for effective separation in a variety of solvents. auctoresonline.org
In a typical procedure for the isolation of Iriflophenone 3-C-glucoside from a plant source like Dryopteris ramosa, a crude aqueous fraction is the starting material. researchgate.net This fraction is first subjected to column chromatography using Sephadex LH-20. The process is often carried out isocratically, meaning a single solvent or solvent mixture is used throughout the elution. researchgate.net Methanol is a commonly employed eluent for this purpose. researchgate.net
The separation process can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Fractions containing similar compound profiles are then pooled together. For instance, an initial separation of a 2-gram aqueous fraction might yield multiple groups of fractions, from which the group showing the desired bioactivity or TLC profile is selected for further purification. This selected group is often re-chromatographed on a second Sephadex LH-20 column to enhance the separation and increase the concentration of the target compound. researchgate.net
Table 1: Parameters for LH20 Sephadex Chromatography of Iriflophenone 3-C-glucoside
| Parameter | Description |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase (Eluent) | Methanol (Isocratic) |
| Column Dimensions (Example) | 120 cm x 2 cm |
| Sample Loading (Example) | 2 g of aqueous plant extract fraction |
| Fraction Collection (Example) | 20 mL fractions |
| Monitoring Method | Thin-Layer Chromatography (TLC) |
Medium Pressure Liquid Chromatography (MPLC) Silica Gel
Following the initial separation and concentration by Sephadex LH-20, the enriched fraction containing Iriflophenone 3-C-glucoside is subjected to Medium Pressure Liquid Chromatography (MPLC). MPLC is a purification technique that utilizes a stationary phase, such as silica gel, packed in a column, and a solvent (mobile phase) that is pumped through the column at a moderate pressure. This allows for a more efficient and faster separation compared to traditional gravity-fed column chromatography.
For the purification of Iriflophenone 3-C-glucoside, silica gel 60 with a particle size of 40–60 µm is a suitable stationary phase. researchgate.net The selection of the mobile phase is critical for achieving good separation. Since Iriflophenone 3-C-glucoside is a moderately polar compound due to its glycosidic nature, a mobile phase consisting of a mixture of a less polar and a more polar solvent is typically used. A common approach is to use a gradient elution, where the polarity of the mobile phase is gradually increased over time. For instance, a gradient of methanol in dichloromethane (B109758) or ethyl acetate in hexane (B92381) could be employed. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first, followed by more polar compounds like Iriflophenone 3-C-glucoside.
Table 2: Representative MPLC Parameters for Iriflophenone 3-C-glucoside Purification
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (40–60 µm particle size) |
| Mobile Phase (Example) | Gradient of Methanol in Dichloromethane |
| Detection | UV detector |
Preparative Thin Layer Chromatography (TLC)
Preparative Thin Layer Chromatography (TLC) serves as the final purification step to obtain high-purity Iriflophenone 3-C-glucoside. researchgate.net This technique involves applying the partially purified compound as a band onto a TLC plate coated with a thick layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.
The choice of the mobile phase is crucial for separating the target compound from any remaining impurities. For a C-glycosyl benzophenone (B1666685), a multi-component solvent system is often required to achieve the desired resolution. A mixture such as chloroform, ethyl acetate, and formic acid in appropriate ratios can be effective. researchgate.net As the solvent front moves up the plate, the compounds in the mixture separate into distinct bands based on their differential partitioning between the stationary and mobile phases.
After development, the separated bands are visualized, often under UV light. The band corresponding to Iriflophenone 3-C-glucoside is identified, scraped from the plate, and the compound is then extracted from the silica gel using a polar solvent like methanol or ethanol (B145695). Evaporation of the solvent yields the purified Iriflophenone 3-C-glucoside. silicycle.com
Table 3: General Parameters for Preparative TLC of Iriflophenone 3-C-glucoside
| Parameter | Description |
| Stationary Phase | Silica gel coated glass plates |
| Mobile Phase (Example) | Chloroform:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v) |
| Application | Band application of the MPLC-purified fraction |
| Visualization | UV light |
| Recovery | Scraping of the desired band followed by solvent extraction |
Advanced Purification Protocols for High Purity Isolation
For applications requiring exceptionally high purity of Iriflophenone 3-C-glucoside, more advanced and higher resolution techniques such as High-Performance Counter-Current Chromatography (HPCCC) and preparative High-Performance Liquid Chromatography (HPLC) are employed. These methods offer superior separation efficiency compared to the previously described techniques.
One documented advanced protocol for the isolation of Iriflophenone 3-C-glucoside from Cyclopia genistoides involves an initial fluid-fluid extraction followed by HPCCC and then a final polishing step using semi-preparative HPLC. chromatographyonline.com
Semi-preparative HPLC utilizes high pressure to pump the mobile phase through a column packed with very small particles, leading to high-resolution separations. For the purification of Iriflophenone 3-C-glucoside, a reversed-phase column, such as a Gemini C18, is often used. researchgate.net In this mode of chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.
An isocratic mobile phase, consisting of a precise mixture of acetonitrile and an aqueous acid like formic acid, can be used to elute the compound. researchgate.net The separation is monitored by a UV detector, and the fraction containing the pure compound is collected. This method can yield Iriflophenone 3-C-glucoside with very high purity (e.g., 97%). researchgate.net
Table 4: Example of Semi-Preparative HPLC Conditions for High-Purity Iriflophenone 3-C-glucoside
| Parameter | Description |
| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Gemini C18 column (e.g., 150 x 10 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 16% acetonitrile and 84% of 0.1% aqueous formic acid |
| Flow Rate | 4.8 mL/min |
| Temperature | 35°C |
| Detection | UV detector |
Spectroscopic Characterization and Structural Elucidation of Iriflophenone 3 C Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign the proton and carbon signals and establish the bonding sequence within Iriflophenone (B49224) 3-C-glucoside. jst.go.jpnih.gov
The ¹H NMR spectrum of Iriflophenone 3-C-glucoside displays characteristic signals for the aromatic protons of the benzophenone (B1666685) core and the protons of the glucose moiety. nih.gov Similarly, the ¹³C NMR spectrum reveals the carbon resonances for the entire structure, including the carbonyl carbon of the ketone, the aromatic carbons, and the carbons of the sugar unit. nih.govnih.gov The chemical shifts are influenced by the solvent used for analysis, such as deuterated methanol (B129727) (MeOD-d₄) or acetone-d₆. nih.govnih.gov
The data from ¹H and ¹³C NMR experiments are crucial for the initial structural assessment. For instance, the chemical shift of the anomeric proton (H-1') and the anomeric carbon (C-1') are indicative of the C-glycosidic linkage. nih.govnih.gov
| Position | ¹³C Chemical Shift (δc, ppm) nih.govnih.gov | ¹H Chemical Shift (δH, ppm, J in Hz) nih.govnih.gov |
|---|---|---|
| 2 | 160.57 | - |
| 3 | 96.82 | 5.94 (s) / 5.99 (s) |
| 4 | 162.54 | - |
| 5 | 106.72 | - |
| 6 | 162.03 | - |
| C=O | 197.9 | - |
| 1'' | 133.21 | - |
| 2'', 6'' | 132.57 | 7.59 (s) / 7.65 (d, 8.7) |
| 3'', 5'' | 115.28 | 6.75 (s) / 6.85 (d, 8.7) |
| 4'' | 161.34 | - |
| 1' | 76.58 | 4.88 (d, 9.88) / 4.92 (d, 9.75) |
| 2' | 74.46 | 3.89 (m) / 3.7 (m) |
| 3' | 79.25 | 3.44 (m) / 3.6 (m) |
| 4' | 70.55 | 3.48 (m) |
| 5' | 82.09 | 3.35 (m) / 3.46 (m) |
| 6' | 61.66 | 3.84 (d, 1.96) |
Two-dimensional NMR experiments are essential for the definitive structural elucidation of complex molecules like Iriflophenone 3-C-glucoside. nih.govmdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The gsHSQC experiment correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of protonated carbons in the molecule. nih.govscience.gov
Heteronuclear Multiple Bond Correlation (HMBC): The gsHMBC experiment is crucial as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. unl.edu For Iriflophenone 3-C-glucoside, key HMBC correlations are observed between the anomeric proton (H-1') of the glucose unit and carbons C-2, C-3, and C-4 of the aromatic ring, confirming the C-glycosidic linkage at the C-3 position. mdpi.com For example, a three-bond coupling is seen between H-3 (δ 5.94 ppm) and carbons C-1 (δ 107.17 ppm) and C-5 (δ 104.67 ppm). mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to determine the relative stereochemistry of a molecule by identifying protons that are close in space. mdpi.com For Iriflophenone 3-C-glucoside, NOESY correlations help to establish the spatial arrangement of the glucose moiety relative to the benzophenone core. jst.go.jp
| Experiment | Observed Correlations nih.govmdpi.com | Structural Implication |
|---|---|---|
| ¹H-¹H COSY | H-1' (δ 4.88) with H-2' (δ 3.89) H-13 (δ 7.61) with H-12 (δ 6.78) H-10 (δ 6.75) with H-9 (δ 7.59) | Identifies coupled protons within the glucose and aromatic rings. |
| HMBC | H-1' to C-2, C-3, C-4 H-3 (δ 5.94) to C-1 (δ 107.17) and C-5 (δ 104.67) | Confirms the C-glycosidic linkage at position C-3 of the benzophenone A-ring. |
| NOESY | Correlations between glucose protons and aromatic protons. jst.go.jp | Defines the relative stereochemistry and spatial orientation of the glucoside unit. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.com
ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycosides. In the positive ion mode, Iriflophenone 3-C-glucoside typically shows a protonated molecular ion [M+H]⁺ at m/z 409 or a sodium adduct [M+Na]⁺ at m/z 431. nih.govmdpi.com In the negative ion mode, a deprotonated molecule [M-H]⁻ is observed at m/z 407. mdpi.com
Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation. C-glycosides exhibit a characteristic fragmentation pattern involving the cross-ring cleavage of the sugar moiety. nih.gov For Iriflophenone 3-C-glucoside, this results in characteristic neutral losses of 90 and 120 atomic mass units (amu). mdpi.com The observation of a fragment ion at m/z 287 ([M-H-120]⁻) is a hallmark of a C-glycoside linkage. mdpi.comnih.gov
HR-TOF MS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov For Iriflophenone 3-C-glucoside, HR-TOF MS analysis confirmed the molecular formula as C₁₉H₂₀O₁₀. mdpi.com One study reported a quasi-molecular ion [M+Na]⁺ at an m/z of 431.0923, which corresponds to the calculated value of 431.10 for C₁₉H₂₀NaO₁₀. nih.gov Another study using ESI-TOF in positive mode found the [M+H]⁺ ion at m/z 409. mdpi.com
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the identification and quantification of Iriflophenone 3-C-glucoside in complex mixtures, such as plant extracts. nih.govmdpi.com The compound can be separated from other components in the extract before being introduced into the mass spectrometer for analysis. semanticscholar.org The fragmentation patterns observed in LC-MS/MS experiments, particularly the loss of 120 amu, are consistent with the C-glycoside structure and serve as a diagnostic tool for its identification in various matrices. nih.govmdpi.com
| Technique | Ionization Mode | Observed m/z Values and Fragments nih.govmdpi.commdpi.commdpi.com | Interpretation |
|---|---|---|---|
| ESI-MS | Positive | [M+H]⁺ at 409, [M+Na]⁺ at 431.0923 | Confirms molecular weight. |
| ESI-MS | Negative | [M-H]⁻ at 407 | Confirms molecular weight. |
| ESI-MS/MS | Negative | Fragments at m/z 317 ([M-H-90]⁻), 287 ([M-H-120]⁻) | Characteristic fragmentation of a C-glycoside. |
| HR-TOF MS | Positive | [M+H]⁺ at 409, [M+Na]⁺ at 431.0923 | Determines molecular formula as C₁₉H₂₀O₁₀. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used in the initial characterization of iriflophenone 3-C-glucoside. The UV spectrum of this compound, when dissolved in methanol, exhibits characteristic absorption maxima (λmax) that are indicative of its benzophenone structure. nih.govcerealsgrains.orgresearchgate.net
In a study on Dryopteris ramosa, the UV-Vis spectrum of iriflophenone 3-C-glucoside showed absorption bands at λmax = 298 nm (Band I) and 210 nm (Band II). nih.gov Similarly, research on Aquilaria crassna leaves reported a characteristic UV absorption spectrum with a λmax at 296 nm, which is typical for a glycosylated benzophenone-C-heteroside. researchgate.net The use of shift reagents in UV spectroscopy can provide further structural information. For instance, in related flavone (B191248) C-glycosides, a bathochromic shift with sodium methoxide (B1231860) (NaOMe) and sodium acetate (B1210297) (NaOAc) can indicate the presence of free 4'- and 7-hydroxyl groups, respectively. cerealsgrains.org A shift with aluminum chloride (AlCl3) is characteristic of a free 5-hydroxyl group. cerealsgrains.orgmdpi.com
The following table summarizes the UV spectral data for iriflophenone 3-C-glucoside from a representative study.
| Solvent/Reagent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Methanol | 298 | 210 | nih.gov |
This interactive table provides a summary of the UV absorption maxima for Iriflophenone 3-C-glucoside in methanol.
Confirmation of C-Glycoside Linkage
A defining structural feature of iriflophenone 3-C-glucoside is the carbon-carbon bond between the glucose moiety and the benzophenone aglycone. This C-glycosidic linkage is significantly more stable than the O-glycosidic bonds found in many other natural glycosides. researchgate.netsapub.orgthieme-connect.com Confirmation of this linkage is crucial for the correct structural assignment and is typically achieved through a combination of chemical and spectroscopic methods.
One of the primary characteristics of C-glycosides is their resistance to acid hydrolysis. thieme-connect.comuomustansiriyah.edu.iq While O-glycosides are readily cleaved by acid hydrolysis to yield an aglycone and a sugar, C-glycosides remain intact under these conditions due to the strength of the C-C bond. researchgate.netsapub.orguomustansiriyah.edu.iqcdnsciencepub.com Drastic conditions, such as oxidative hydrolysis, are required to cleave this linkage. uomustansiriyah.edu.iq The resistance of iriflophenone 3-C-glucoside to standard acid hydrolysis procedures is a strong indicator of its C-glycosidic nature. cerealsgrains.org
Modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), provide definitive proof of the C-glycosidic bond and its specific location. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful in this regard. nih.govcolumbia.edu It reveals long-range correlations (typically over two to three bonds) between protons and carbons. columbia.edu In the case of iriflophenone 3-C-glucoside, an HMBC correlation between the anomeric proton of the glucose unit (H-1') and carbons of the benzophenone A-ring (specifically C-2, C-3, and C-4) would unambiguously establish the C-3 attachment point of the sugar. nih.govnih.gov The Heteronuclear Single Quantum Coherence (HSQC) experiment is used in conjunction to identify direct one-bond proton-carbon correlations, aiding in the complete assignment of the NMR signals. nih.govcolumbia.edu
Furthermore, mass spectrometry (MS) can offer supporting evidence. The fragmentation patterns of C-glycosides in tandem MS (MS/MS) are distinct from O-glycosides. A characteristic fragmentation for C-glycosides involves the loss of 120 atomic mass units (amu), corresponding to a C4H8O4 fragment from the sugar moiety, which was observed in the mass spectrum of iriflophenone 3-C-glucoside. nih.govresearchgate.netmdpi.com
| Method | Observation | Implication | References |
| Acid Hydrolysis | Resistance to cleavage under standard acid conditions. | Presence of a stable C-C glycosidic bond. | cerealsgrains.orgresearchgate.netsapub.orgthieme-connect.comuomustansiriyah.edu.iq |
| 2D NMR (HMBC) | Correlation between the anomeric proton (H-1') of the glucose and C-3 of the benzophenone ring. | Confirms the C-3 linkage of the glucose moiety. | nih.govcolumbia.edunih.gov |
| Mass Spectrometry (TOF-ESI/MS) | Observation of a fragment ion corresponding to a loss of 120 amu. | Characteristic fragmentation pattern for a C-glycoside. | nih.govresearchgate.netmdpi.com |
This interactive table outlines the key methods and findings used to confirm the C-glycosidic linkage in Iriflophenone 3-C-glucoside.
Pharmacological Actions and Biological Activities of Iriflophenone 3 C Glucoside
Antioxidant Activity
Iriflophenone (B49224) 3-C-glucoside has demonstrated notable antioxidant capabilities, which are crucial in combating oxidative stress in the body.
Radical Scavenging Capabilities (e.g., ABTS+, Peroxyl Radicals)
Research has shown that Iriflophenone 3-C-glucoside is effective at scavenging 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS+) and peroxyl radicals. ijpsr.comnih.gov Its antioxidant capacity has been quantified using Trolox Equivalent Antioxidant Capacity (TEAC) values. The TEAC for ABTS+ radical scavenging was determined to be 1.04, and for peroxyl radicals (Oxygen Radical Absorbance Capacity or ORAC assay), it was 3.61. nih.govchemfaces.com This indicates a significant ability to neutralize these specific types of free radicals.
Absence of DPPH Radical Scavenging Ability
Interestingly, while proficient at scavenging ABTS+ and peroxyl radicals, Iriflophenone 3-C-glucoside has been shown to have no radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH). ijpsr.comnih.govchemfaces.com This specificity in its antioxidant action highlights the compound's unique chemical properties and its differential interaction with various radical species.
Quantitative Comparison of Antioxidant Capacity with Related Compounds (e.g., Mangiferin (B1668620), Isomangiferin)
When compared to the structurally related xanthones, mangiferin and isomangiferin (B191597), Iriflophenone 3-C-glucoside exhibits a distinct antioxidant profile. nih.gov
| Compound | TEAC DPPH | TEAC ABTS | TEAC ORAC |
| Iriflophenone 3-C-glucoside | No activity | 1.04 | 3.61 |
| Mangiferin | 0.62 | 1.67 | 3.69 |
| Isomangiferin | 0.57 | 1.82 | 4.14 |
This table is based on data from a study that used on-line HPLC antioxidant assays to determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each compound against different radicals. nih.govchemfaces.com
Isomangiferin displayed a slightly lower antioxidant capacity against DPPH radicals compared to mangiferin but showed a higher capacity against ABTS+ and peroxyl radicals. nih.gov In contrast, Iriflophenone 3-C-glucoside's lack of DPPH scavenging ability sets it apart from both mangiferin and isomangiferin. nih.gov
Antidiabetic Efficacy
Beyond its antioxidant properties, Iriflophenone 3-C-glucoside has shown potential as an antidiabetic agent, specifically by influencing glucose metabolism at a cellular level.
Modulation of Glucose Uptake in Adipocytes
Studies have demonstrated that Iriflophenone 3-C-glucoside can enhance glucose uptake in rat adipocytes, which are fat cells. nih.govsun.ac.zaresearchgate.net This effect is a key mechanism for lowering blood glucose levels.
Research has shown that treatment with Iriflophenone 3-C-glucoside at concentrations of 0.25 µM and 2.5 µM increased glucose uptake to 153.3% and 154.6%, respectively, compared to a control. nih.govresearchgate.net This level of enhancement was comparable to that of a methanolic extract of Aquilaria sinensis (152%) and approached the effect of insulin (B600854) (183%) under the same experimental conditions. nih.govresearchgate.net However, at higher concentrations of 12.5 and 25 µM, the glucose uptake enhancement was less pronounced, at approximately 114-117%. nih.gov This suggests that the maximum effect is achieved at a concentration of 0.25 µM. nih.gov These findings indicate that Iriflophenone 3-C-glucoside has an insulin-mimicking activity. nih.gov
| Treatment | Concentration | Glucose Uptake Enhancement (%) |
| Iriflophenone 3-C-glucoside (IPG) | 0.25 µM | 153.3 |
| Iriflophenone 3-C-glucoside (IPG) | 2.5 µM | 154.6 |
| Iriflophenone 3-C-glucoside (IPG) | 12.5 µM | ~114-117 |
| Iriflophenone 3-C-glucoside (IPG) | 25 µM | ~114-117 |
| Methanolic Extract (ME) | 1 mg/L | 152 |
| Insulin | 1.5 nM | 183 |
This table summarizes the effects of Iriflophenone 3-C-glucoside (IPG) on glucose uptake in rat adipocytes compared to a methanolic extract (ME) and insulin. nih.govresearchgate.net
Regulation of Fasting Blood Glucose Levels
Iriflophenone 3-C-glucoside has demonstrated significant effects on managing fasting blood glucose levels. In a study utilizing a mouse model, Iriflophenone 3-C-β-glucoside (IPG) was shown to be a potent agent in lowering blood glucose. nih.govnih.gov The compound's efficacy was compared to both a methanolic extract (ME) from which it was derived and the standard treatment, insulin. The results indicated that IPG lowered fasting blood glucose levels by 46.4%, an effect comparable to that of insulin (41.5% reduction) and greater than the crude methanolic extract (40.3% reduction). nih.govresearchgate.netphcog.com
These findings suggest that Iriflophenone 3-C-glucoside is a primary active constituent responsible for the anti-hyperglycemic activity observed in the plant extract. nih.govnih.gov Further in vitro investigations revealed that the compound also enhances glucose uptake in rat adipocytes. nih.govresearchgate.net At a concentration of 0.25 µM, IPG increased glucose uptake to 153.3% of the control, an enhancement nearly equal to that of the methanolic extract (152%) and comparable to the effect of insulin (183%). nih.govresearchgate.net This suggests that its mechanism for lowering blood glucose may involve improving glucose transport in peripheral tissues. nih.gov
Table 1: Comparative Effects on Fasting Blood Glucose and Glucose Uptake Explore the data to see how Iriflophenone 3-C-glucoside (IPG) compares to the Methanolic Extract (ME) and Insulin.
| Substance | Fasting Blood Glucose Reduction (%) | Enhancement of Glucose Uptake (%) |
|---|---|---|
| Iriflophenone 3-C-glucoside (IPG) | 46.4 | 153.3 |
| Methanolic Extract (ME) | 40.3 | 152.0 |
| Insulin (Positive Control) | 41.5 | 183.0 |
Data sourced from studies on mouse models and rat adipocytes. nih.govnih.govresearchgate.net
Alpha-Glucosidase Inhibition
In addition to its effects on glucose uptake, Iriflophenone 3-C-glucoside is a noted inhibitor of alpha-glucosidase. chemfaces.com This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose spikes. nih.gov Studies have identified Iriflophenone 3-C-β-D-glucoside as one of several active compounds isolated from the leaves of Aquilaria sinensis. nih.govnih.gov Research indicates that the isolated compounds from this plant, including Iriflophenone 3-C-glucoside, exhibit stronger alpha-glucosidase inhibition than acarbose (B1664774), a commonly used pharmaceutical inhibitor. ijpsr.comnih.govijpsr.com This potent inhibitory activity suggests a significant potential for the compound in modulating carbohydrate metabolism. chemfaces.comresearchgate.net
Anti-Inflammatory Effects
Iriflophenone 3-C-glucoside has been associated with significant anti-inflammatory activities, primarily through the modulation of key signaling molecules involved in the inflammatory cascade.
Research has shown that extracts containing Iriflophenone 3-C-glucoside can suppress the production of pro-inflammatory cytokines. Specifically, an aqueous extract from Aquilaria crassna, a known source of the compound, demonstrated strong inhibitory effects on Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8). ijpsr.comijpsr.comresearchgate.net These cytokines are pivotal mediators of the inflammatory response, with IL-1α initiating and amplifying inflammation and IL-8 acting as a potent chemoattractant for neutrophils. nih.govnih.gov The inhibition of these molecules points to the compound's potential to mitigate inflammatory conditions. ijpsr.comujaen.es
The compound also appears to influence the production of nitric oxide (NO), a key signaling molecule in inflammation. A 70% ethanolic extract of A. crassna was found to inhibit NO production in lipopolysaccharide-stimulated macrophage cells. ijpsr.comresearchgate.net Furthermore, a study that isolated Iriflophenone 3-C-β-glucoside from Aquilaria malaccensis investigated its ability to suppress NO production in macrophage-like cells, confirming its role in anti-inflammatory pathways. acs.org
Antimicrobial Potential
Iriflophenone 3-C-glucoside has demonstrated a notable capacity to inhibit the growth of several pathogenic bacterial strains, positioning it as a compound of interest for its antimicrobial properties.
Studies on Iriflophenone-3-C-β-d-glucopyranoside isolated from the plant Dryopteris ramosa have quantified its antibacterial efficacy against various human pathogens. ijpsr.comnih.gov The compound showed strong potential against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 31.1 ± 7.2 µg/mL. ijpsr.comnih.govnih.gov It also exhibited significant activity against Staphylococcus aureus and Escherichia coli, both with MIC values of 62.5 ± 7.2 µg/mL. ijpsr.comnih.govnih.gov Its activity was less pronounced against Bacillus subtilis, with an MIC of 125 ± 7.2 µg/mL. nih.govnih.gov When compared to the antibiotic Cefixime, the activity of Iriflophenone 3-C-glucoside against K. pneumoniae was stronger, while its activity against other tested strains was comparable or slightly weaker. nih.gov
Table 2: Antibacterial Activity of Iriflophenone 3-C-glucoside (MIC in µg/mL) This table displays the Minimum Inhibitory Concentration (MIC) of Iriflophenone 3-C-glucoside against several pathogenic bacteria, compared to the antibiotic Cefixime.
| Bacterial Strain | Iriflophenone 3-C-glucoside MIC (µg/mL) | Cefixime MIC (µg/mL) |
|---|---|---|
| Klebsiella pneumoniae | 31.1 ± 7.2 | Not Reported |
| Staphylococcus aureus | 62.5 ± 7.2 | Not Reported |
| Escherichia coli | 62.5 ± 7.2 | Not Reported |
| Bacillus subtilis | 125.0 ± 7.2 | 62.5 ± 7.2 |
Data sourced from a study on the compound isolated from Dryopteris ramosa. nih.govnih.gov
Anti-Obesity Properties
Research into the anti-obesity potential of Iriflophenone 3-C-glucoside has shown promising results in preclinical studies. sun.ac.za The compound has been investigated for its ability to modulate lipid metabolism, a key factor in the development of obesity.
Studies have demonstrated that Iriflophenone 3-C-glucoside can inhibit the accumulation of triglycerides in adipocytes, the primary fat-storing cells in the body. nih.govmdpi.com One study reported that this compound decreased triglyceride and free fatty acid levels in 3T3-L1 adipocytes. sorbonne-universite.fr This inhibitory effect on lipid accumulation is a key aspect of its potential anti-obesity properties. nih.govsorbonne-universite.fr Research on polyphenol-enriched fractions from Cyclopia intermedia containing Iriflophenone 3-C-glucoside also showed an inhibition of lipid accumulation in pre-adipocytes and a reduction in lipid content in mature adipocytes. sorbonne-universite.frsorbonne-universite.fr
Table 1: Effect of Iriflophenone 3-C-glucoside on Triglyceride Accumulation
| Cell Line | Observed Effect | Reference |
| 3T3-L1 adipocytes | Decreased triglyceride and free fatty acid levels | sorbonne-universite.fr |
| 3T3-L1 pre-adipocytes | Inhibition of lipid accumulation | sorbonne-universite.frsorbonne-universite.fr |
| Mature 3T3-L1 adipocytes | Decreased lipid content | sorbonne-universite.frsorbonne-universite.fr |
Pro-Apoptotic Activity
Iriflophenone 3-C-glucoside has been shown to exhibit pro-apoptotic activity, meaning it can induce programmed cell death. nih.govresearchgate.net This is a significant area of research, particularly in the context of diseases characterized by excessive cell proliferation.
One study investigating the effects of compounds from Cyclopia genistoides on synoviocytes from rheumatoid arthritis patients found that Iriflophenone 3-C-glucoside induced a high percentage of apoptotic cells. nih.gov Specifically, it resulted in a 71% apoptosis rate in TNF-α-stimulated synovial cells. nih.gov This suggests a potential therapeutic application for this compound in managing conditions like rheumatoid arthritis by promoting the death of problematic cells. nih.gov
Table 2: Pro-Apoptotic Activity of Iriflophenone 3-C-glucoside
| Cell Type | Stimulant | Apoptotic Cell Percentage | Reference |
| Synovial cells from rheumatoid arthritis patients | TNF-α | 71% | nih.gov |
Neuroprotective Effects
Emerging research indicates that Iriflophenone 3-C-glucoside may possess neuroprotective properties. dntb.gov.ua These effects are crucial for protecting neurons from damage and degeneration, which are hallmarks of various neurological disorders.
Studies on extracts from Aquilaria crassna, which contain Iriflophenone 3-C-glucoside, have reported neuroprotective activities. dntb.gov.uamdpi.com These activities are linked to the compound's ability to induce neurite outgrowth and normalize cell cycle progression in neuronal cells. dntb.gov.ua The neuroprotective effects of similar compounds, such as anthocyanins and cyanidin-3-O-glucoside, involve mechanisms like inhibiting oxidative stress and neuroinflammation. nih.gov While direct studies on the specific mechanisms of Iriflophenone 3-C-glucoside are ongoing, its presence in neuroprotective plant extracts is a strong indicator of its potential in this area. dntb.gov.uamdpi.com
Vasorelaxant Activity
Iriflophenone 3-C-glucoside has been identified as a compound with vasorelaxant properties, meaning it can help to widen blood vessels. ijpsr.com This activity is beneficial for cardiovascular health, as it can improve blood flow and reduce blood pressure.
Other Emerging Biological Activities
Beyond the well-defined activities, Iriflophenone 3-C-glucoside is being investigated for a range of other biological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. ijpsr.comresearchgate.net The compound shows α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels. researchgate.netnih.govchemfaces.com Furthermore, some studies suggest its involvement in promoting wound healing through pro-angiogenic mechanisms. phcogrev.com
Mechanisms of Action and Molecular Targets of Iriflophenone 3 C Glucoside
Modulation of Key Cellular Signaling Pathways
Recent reviews highlight that Iriflophenone (B49224) 3-C-glucoside is implicated in the modulation of several critical signaling cascades that are central to cellular function and pathology. phcogrev.comphcogrev.comresearchgate.net These pathways, including NF-κB, PI3K/Akt, MAPK, STAT3, and mTOR, are interconnected and regulate a multitude of cellular events from inflammation and proliferation to survival and metabolism.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. mdpi.comnotulaebotanicae.ro Iriflophenone 3-C-glucoside has been identified as a modulator of this pathway. phcogrev.comphcogrev.comresearchgate.net Its anti-inflammatory activities are, in part, attributed to its influence on NF-κB signaling. ijpsr.commdpi.com For instance, extracts containing Iriflophenone 3-C-glucoside have been observed to inhibit the production of pro-inflammatory mediators that are under the transcriptional control of NF-κB. ijpsr.com One review points to the potential of Iriflophenone 3-C-glucoside in downregulating pro-inflammatory genes by modulating NF-κB. researchgate.net
Table 1: Effects of Iriflophenone 3-C-glucoside on the NF-κB Pathway
| Parameter | Observed Effect | Reference |
|---|---|---|
| NF-κB Activation | Inhibition | phcogrev.comphcogrev.comresearchgate.net |
| Pro-inflammatory Gene Expression | Downregulation | ijpsr.comresearchgate.net |
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is fundamental for regulating cell growth, proliferation, survival, and metabolism. nih.govmrc.ac.uk Research has shown that extracts containing Iriflophenone 3-C-glucoside can influence this pathway. A study on a mango leaf extract, where Iriflophenone 3-C-β-glucoside was a determined active metabolite, demonstrated an upregulation of PI3K and Akt gene expression. nih.gov This modulation is linked to the regulation of glucose and lipid homeostasis. nih.gov Another study on a different glucoside, cyanidin-3-glucoside, showed that inhibition of the PI3K/Akt/mTOR pathway was a key mechanism in its observed cellular effects. nih.gov
Table 2: Effects of Mango Leaf Extract Containing Iriflophenone 3-C-glucoside on the PI3K/Akt Pathway
| Gene | Fold Change in Expression | Reference |
|---|---|---|
| PI3K | 2.0-fold increase | nih.gov |
| Akt | 3.2-fold increase | nih.gov |
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the cell nucleus, regulating processes such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The MAPK family includes ERK1/2, JNK, and p38 kinases. researchgate.net A recent review indicates that Iriflophenone 3-C-glucoside is involved in modulating the MAPK pathway. phcogrev.comphcogrev.comresearchgate.net While direct quantitative data on the effect of the pure compound on specific MAPK components is not detailed in the provided search results, its inclusion as a modulator in comprehensive reviews suggests its recognized interaction with this pathway.
Table 3: Modulation of the MAPK Pathway by Iriflophenone 3-C-glucoside
| Pathway | Modulatory Effect | Reference |
|---|
| MAPK Signaling | Implicated as a modulator | phcogrev.comphcogrev.comresearchgate.net |
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. nih.gov Dysregulation of STAT3 signaling is often linked to various diseases. Iriflophenone 3-C-glucoside has been identified in reviews as a modulator of the STAT3 pathway. phcogrev.comphcogrev.comresearchgate.net A study on mango phytochemicals, which include Iriflophenone 3-C-glucoside, highlights the modulation of the STAT3 signaling pathway as a potential mechanism for its anti-cancer properties. nih.gov
Table 4: Involvement of Iriflophenone 3-C-glucoside in STAT3 Pathway Modulation
| Pathway | Observed Role | Reference |
|---|
| STAT3 Signaling | Modulatory | phcogrev.comphcogrev.comresearchgate.netnih.gov |
mTOR Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival, and is a central component of the PI3K/Akt pathway. nih.gov The modulation of mTOR signaling by Iriflophenone 3-C-glucoside is noted in recent scientific reviews. phcogrev.comphcogrev.comresearchgate.net This suggests that the compound's effects on cellular processes are, at least in part, mediated through the mTOR signaling network. For example, a study on cyanidin-3-glucoside demonstrated that its therapeutic effects were achieved through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov
Table 5: Iriflophenone 3-C-glucoside and the mTOR Pathway
| Pathway | Modulatory Action | Reference |
|---|
| mTOR Signaling | Implicated as a modulator | phcogrev.comphcogrev.comresearchgate.net |
Regulation of Fundamental Cellular Processes
Beyond the modulation of specific signaling pathways, Iriflophenone 3-C-glucoside has been shown to influence a variety of fundamental cellular processes, including apoptosis, angiogenesis, and the response to oxidative stress. phcogrev.comphcogrev.comresearchgate.net
Research indicates that Iriflophenone 3-C-glucoside plays a role in regulating apoptosis, or programmed cell death. researchgate.netresearchgate.net Some studies suggest it may have pro-apoptotic activity. researchgate.net Furthermore, this compound is involved in the regulation of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and disease. phcogrev.comresearchgate.net
Table 6: Research Findings on the Regulation of Cellular Processes by Iriflophenone 3-C-glucoside
| Cellular Process | Key Research Finding | Reference |
|---|---|---|
| Apoptosis | Suggested pro-apoptotic activity. | researchgate.net |
| Angiogenesis | Implicated in the regulation of angiogenesis. | phcogrev.comresearchgate.net |
| Oxidative Stress | Scavenges ABTS and peroxyl radicals. | ijpsr.com |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators like IL-1α and IL-8. | ijpsr.com |
Induction of Apoptosis
Research has pointed to the role of Iriflophenone 3-C-glucoside in the regulation of apoptosis, or programmed cell death. phcogrev.comresearchgate.net Studies on methanol (B129727) extracts of Cyclopia subternata, which contain high levels of Iriflophenone 3-C-glucoside, have demonstrated a protective effect against apoptosis. mdpi.com Specifically, these extracts were shown to reduce caspase-3 activity induced by UVB radiation, a key executioner enzyme in the apoptotic cascade. mdpi.com This suggests that the compound may contribute to cytoprotective effects against cellular damage. mdpi.com Broader reviews of phytochemicals have included Iriflophenone 3-C-glucoside among compounds whose mechanisms of action involve the regulation of apoptosis. phcogrev.comresearchgate.net
Modulation of Autophagy
The compound's influence extends to autophagy, the cellular process of degrading and recycling dysfunctional components. phcogrev.comresearchgate.net While specific mechanistic studies on Iriflophenone 3-C-glucoside are emerging, comprehensive reviews have recognized its role in modulating autophagy as part of its bioactivity. phcogrev.comresearchgate.net This modulation is a key aspect of its therapeutic potential, as autophagy is a critical pathway in maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases. phcogrev.com
Orchestration of Oxidative Stress Responses
Iriflophenone 3-C-glucoside is an active modulator of oxidative stress responses. ijpsr.combiosynth.commedchemexpress.com Scientific investigations have demonstrated its capacity as an antioxidant. ijpsr.commedchemexpress.comsigmaaldrich.com Notably, the compound effectively scavenges ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and peroxyl radicals. ijpsr.comresearchgate.net However, it has been observed to have no radical scavenging capability against DPPH (2,2-diphenylpicrylhydrazyl). ijpsr.comresearchgate.net This indicates a specific mode of antioxidant action. The antioxidant capacity has been quantified, showing a Trolox Equivalent Antioxidant Capacity (TEAC) value of 1.04 for ABTS and an Oxygen Radical Absorbance Capacity (ORAC) value of 3.61. ijpsr.com
Control of Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is another biological pathway influenced by Iriflophenone 3-C-glucoside. phcogrev.comresearchgate.net Its role in controlling angiogenesis has been highlighted in reviews examining the molecular targets of potent phytochemicals. phcogrev.comresearchgate.net The ability to regulate angiogenesis is crucial, as this process is vital in both normal physiological functions and in pathological conditions.
Enzyme and Receptor Interactions
Iriflophenone 3-C-glucoside exhibits direct interactions with specific enzymes and demonstrates receptor-mimicking activity, contributing significantly to its pharmacological profile.
Alpha-Glucosidase Inhibition Mechanism
Iriflophenone 3-C-glucoside is a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. ijpsr.comresearchgate.netsciopen.com Multiple studies have confirmed that its inhibitory activity is stronger than that of acarbose (B1664774), a commonly used anti-diabetic drug. ijpsr.comresearchgate.netsciopen.com This inhibition helps to lower postprandial blood glucose levels. sciopen.com Research has determined specific IC50 values for this inhibition, as detailed in the table below.
| Study Reference | Reported IC50 Value for Iriflophenone 3-C-glucoside | Reported IC50 Value for Acarbose (Positive Control) |
| Feng et al. (2011) sciopen.com | 404.7 ± 27.7 µmol/L | 576.2 ± 58.5 µmol/L |
| ChemFaces chemfaces.com | 119.8 µM | Not Reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Insulin (B600854) Mimicking Activity
The compound has demonstrated significant insulin-mimicking activity both in vivo and in vitro. nih.gov In studies using streptozotocin (B1681764) (STZ)-induced diabetic mice, Iriflophenone 3-C-glucoside was found to lower fasting blood glucose levels with a potency comparable to that of insulin. nih.govijpsr.comnih.gov Furthermore, it enhances glucose uptake in isolated rat adipocytes, a key action of insulin. researchgate.netnih.govsun.ac.za At concentrations of 0.25 µM and 2.5 µM, the compound increased glucose uptake to 153.3% and 154.6% of the control, respectively. researchgate.netnih.gov
| Parameter | Iriflophenone 3-C-glucoside (IPG) | Insulin (Positive Control) | Methanolic Extract (ME) |
| Fasting Blood Glucose Reduction | 46.4% nih.govijpsr.comnih.gov | 41.5% nih.govijpsr.comnih.gov | 40.3% nih.govnih.gov |
| Glucose Uptake Enhancement | 153% nih.govnih.govnih.gov | 183% researchgate.netnih.gov | 152% nih.govnih.gov |
Interaction with Other Biological Macromolecules
Iriflophenone 3-C-glucoside, a benzophenone (B1666685) derivative found in various plant species, interacts with a range of biological macromolecules, leading to its diverse pharmacological activities. researchgate.net These interactions are central to its mechanisms of action and define its potential molecular targets. The compound's engagement with enzymes, proteins, and other macromolecules underpins its observed biological effects, which include antidiabetic, anti-inflammatory, and antioxidant properties. researchgate.net
Research has demonstrated that Iriflophenone 3-C-glucoside can modulate the function of several key biological players. Its activity is often attributed to its specific chemical structure, which features multiple hydroxyl groups and a C-glucoside moiety, facilitating interactions such as hydrogen bonding and chelation with macromolecules. nih.govcymitquimica.com
Enzyme Inhibition:
A significant aspect of the bioactivity of Iriflophenone 3-C-glucoside is its ability to inhibit various enzymes.
α-Glucosidase: Studies have shown that Iriflophenone 3-C-glucoside possesses potent α-glucosidase inhibitory activity. researchgate.netresearchgate.net In fact, its inhibitory effect has been reported to be stronger than that of acarbose, a well-known α-glucosidase inhibitor used as a positive control in research. researchgate.net This inhibition is a key mechanism for managing postprandial hyperglycemia, as α-glucosidase is a crucial enzyme for carbohydrate digestion and glucose absorption. mdpi.com Extracts rich in this compound have been noted for their potential in this area. mdpi.com
Tyrosinase: The compound has been identified as a potential inhibitor of tyrosinase. nih.gov Tyrosinase inhibitors are of interest for their potential applications in various fields. The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site, a characteristic common among polyphenolic compounds. nih.gov
Cyclooxygenase (COX): Iriflophenone 3-C-glucoside has demonstrated inhibitory effects on cyclooxygenase enzymes. At a concentration of 25 µg/mL, it was found to inhibit the COX-1 enzyme by 13% and the COX-2 enzyme by 48%. mdpi.com
Interaction with Proteins and Receptors:
Estrogen Receptor: Iriflophenone 3-C-glucoside has been investigated for its binding affinity to the estrogen receptor (ER). mdpi.comnih.gov Research on extracts containing this compound has shown binding to both ERα and ERβ, suggesting it may act as a modulator of estrogenic pathways. nih.gov
Antioxidant and Anti-inflammatory Interactions:
Radical Scavenging: The compound exhibits significant antioxidant activity by interacting with and neutralizing specific free radicals. targetmol.commedchemexpress.com It has been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and peroxyl radicals. researchgate.netmdpi.com However, it does not appear to have radical scavenging ability against 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net Its antioxidant capacity has been quantitatively compared to other well-known antioxidants like mangiferin (B1668620) and isomangiferin (B191597). researchgate.netmedchemexpress.com
Inhibition of Inflammatory Mediators: The anti-inflammatory properties of Iriflophenone 3-C-glucoside are linked to its ability to inhibit key signaling molecules in the inflammatory cascade. Aqueous extracts of plants containing the compound have been shown to strongly inhibit Interleukin-1α (IL-1α) and Interleukin-8 (IL-8), while ethanolic extracts demonstrated inhibition of IL-1α and nitric oxide (NO). researchgate.net
Antibacterial Activity:
Derived from Dryopteris ramosa, Iriflophenone 3-C-glucoside has demonstrated notable antibacterial potential against several pathogenic bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. researchgate.net
The table below summarizes the known interactions of Iriflophenone 3-C-glucoside with various biological macromolecules based on current research findings.
| Target Macromolecule/System | Observed Effect/Interaction | Research Context |
| Enzymes | ||
| α-Glucosidase | Potent inhibition, stronger than acarbose. researchgate.netresearchgate.net | Found in compounds isolated from Aquilaria sinensis and other plants. researchgate.netmdpi.com |
| Tyrosinase | Potential inhibitor. nih.gov | Screened as a potential tyrosinase inhibitor from natural sources. nih.gov |
| Cyclooxygenase-1 (COX-1) | 13% inhibition at 25 µg/mL. mdpi.com | In vitro cyclooxygenase assay. mdpi.com |
| Cyclooxygenase-2 (COX-2) | 48% inhibition at 25 µg/mL. mdpi.com | In vitro cyclooxygenase assay. mdpi.com |
| Proteins/Receptors | ||
| Estrogen Receptor (ERα) | Binds to the receptor. mdpi.comnih.gov | Investigated as part of extracts from Cyclopia species. nih.gov |
| Free Radicals | ||
| ABTS Radical | Scavenging activity. researchgate.netmdpi.com | Demonstrated in antioxidant capacity assays. researchgate.netmdpi.com |
| Peroxyl Radical | Scavenging activity. researchgate.net | Demonstrated in antioxidant capacity assays. researchgate.net |
| DPPH Radical | No significant scavenging ability. researchgate.net | Demonstrated in antioxidant capacity assays. researchgate.net |
| Inflammatory Mediators | ||
| Interleukin-1α (IL-1α) | Strong inhibition. researchgate.net | Observed in aqueous and ethanolic extracts of Aquilaria crassna. researchgate.net |
| Interleukin-8 (IL-8) | Strong inhibition. researchgate.net | Observed in aqueous extracts of Aquilaria crassna. researchgate.net |
| Nitric Oxide (NO) | Inhibition. researchgate.net | Observed in 70% ethanolic extracts. researchgate.net |
| Bacteria | ||
| Klebsiella pneumoniae | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |
| Staphylococcus aureus | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |
| Escherichia coli | Antibacterial activity. researchgate.net | Isolated from Dryopteris ramosa. researchgate.net |
Structure Activity Relationship Sar Studies of Iriflophenone 3 C Glucoside and Analogues
Influence of Glycosylation Pattern and Linkage Type
Glycosylation, the attachment of sugar moieties to the benzophenone (B1666685) scaffold, is a critical determinant of the bioactivity of iriflophenone (B49224) derivatives. The type of glycosidic bond (C-glycoside vs. O-glycoside) and the position of the sugar on the aromatic ring significantly modulate the pharmacological properties of these compounds.
The linkage of a sugar moiety to the benzophenone core can occur through a carbon-carbon (C-glycoside) or a carbon-oxygen (O-glycoside) bond. This seemingly subtle difference has profound implications for the molecule's stability and biological function. Aryl-C-glycosides, such as iriflophenone 3-C-glucoside, are noted for their enhanced stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. nih.gov This increased stability can lead to greater bioavailability and more sustained biological effects. nih.gov
In the context of α-glucosidase inhibition, a key mechanism for managing type 2 diabetes, the nature of the glycosidic linkage plays a significant role. For instance, a study on benzophenone C- and O-glucosides from Cyclopia genistoides revealed that both types of compounds exhibit inhibitory activity against mammalian α-glucosidase. nih.gov However, the C-glycoside, 3-C-β-D-glucopyranosylmaclurin, showed significantly higher inhibitory activity (54% at 200 μM) compared to the di-C,O-glucoside, 3-C-β-D-glucopyranosyl-4-O-β-D-glucopyranosyliriflophenone (43% at 200 μM). nih.gov This suggests that the C-glycosidic linkage may be more favorable for this particular bioactivity. Conversely, other studies have identified O-glycosides of iriflophenone, such as iriflophenone-2-O-α-L-rhamnoside, which also demonstrate biological activities like the upregulation of matrix metalloproteases. nih.gov
The antioxidant properties are also influenced by the glycosylation type. While glycosylation, in general, can sometimes reduce antioxidant activity by substituting a free hydroxyl group responsible for radical scavenging, the stability of the C-glycosidic bond ensures the integrity of the molecule, allowing other structural features to contribute to its antioxidant potential. cmu.ac.th
The position and number of sugar substituents on the benzophenone ring further refine the biological activity profile. In vitro studies have compared the effects of mono-C-glucosides, like iriflophenone 3-C-glucoside, with di-C-glucosides, such as iriflophenone 3,5-di-C-glucoside. researchgate.netmdpi.com Both mono- and di-C-glucoside derivatives of iriflophenone have been associated with several biological activities, including α-glucosidase inhibition, inhibition of triglyceride accumulation, and pro-apoptotic activity. researchgate.netmdpi.com
The presence of a second sugar moiety, as in iriflophenone 3,5-di-C-glucoside, can influence the molecule's interaction with biological targets. For example, in studies on the thermal degradation of these compounds, the addition of an O-linked glucopyranosyl moiety at the C-4 position in the benzene (B151609) ring of iriflophenone-3-C-glucoside was found to increase its thermal stability. mdpi.com This suggests that additional glycosylation can enhance the compound's stability under certain conditions. The positioning of the sugar moiety can also affect the molecule's radical scavenging ability, as has been demonstrated with flavone (B191248) C-glycosides like vitexin (B1683572) and isovitexin. researchgate.net
| Compound | Glycosylation Pattern | Reported Bioactivities |
| Iriflophenone 3-C-glucoside | Mono-C-glucoside | α-glucosidase inhibition, triglyceride accumulation inhibition, pro-apoptotic activity, antioxidant activity. researchgate.netmdpi.com |
| Iriflophenone 3,5-di-C-glucoside | Di-C-glucoside | α-glucosidase inhibition, triglyceride accumulation inhibition, pro-apoptotic activity. researchgate.netmdpi.com |
| 3-C-β-D-glucopyranosyl-4-O-β-D-glucopyranosyliriflophenone | Di-C,O-glucoside | α-glucosidase inhibition. nih.gov |
| Iriflophenone-2-O-α-L-rhamnoside | Mono-O-glycoside | Upregulation of matrix metalloproteases. nih.gov |
Role of Phenolic Hydroxyl Groups in Pharmacological Actions
The benzophenone scaffold of iriflophenone 3-C-glucoside is characterized by multiple phenolic hydroxyl (-OH) groups, which are crucial for its pharmacological actions. researchgate.net These groups can act as hydrogen bond donors, a key interaction for binding to biological receptors. drugdesign.org The number and position of these hydroxyl groups significantly influence the antioxidant capacity and other bioactivities of benzophenone derivatives.
Studies have shown that a greater number of hydroxyl groups generally correlates with higher antioxidant activity. rsc.org The presence of dihydroxyl groups on one of the benzene rings can stabilize the radical form of the molecule, which is important for its antioxidant function. rsc.org Theoretical studies using density functional theory (DFT) have highlighted the important role of the ortho-dihydroxyl group in the antiradical activity of maclurin (B1675891) and its derivatives, which are structurally related to iriflophenone. researchgate.net
The substitution of a hydroxyl group with another functional group, such as a methoxy (B1213986) group, can lead to a decrease or complete loss of biological activity, underscoring the importance of the phenolic -OH. drugdesign.org For instance, replacing a phenolic hydroxyl with a methoxy group has been shown to diminish the biological activity in various compounds. drugdesign.org This is because the hydroxyl group's ability to donate a hydrogen atom is critical for mechanisms like radical scavenging.
Comparative Analysis with Structurally Related Benzophenones and Xanthones
Iriflophenone 3-C-glucoside belongs to the broader class of benzophenones, which are considered precursors in the biosynthesis of xanthones. researchgate.net Comparative studies with other benzophenones and xanthones, such as mangiferin (B1668620) and isomangiferin (B191597), provide valuable context for understanding its structure-activity relationships.
Mangiferin, a well-studied xanthone (B1684191) C-glycoside, and its isomer, isomangiferin, share structural similarities with iriflophenone 3-C-glucoside and are often found in the same plant sources. nih.govnih.gov In a comparative antioxidant capacity study, iriflophenone 3-C-glucoside showed no radical scavenging ability against DPPH but was effective against ABTS and peroxyl radicals. nih.govijpsr.com In contrast, mangiferin and isomangiferin demonstrated activity against DPPH, ABTS, and peroxyl radicals, with isomangiferin showing slightly lower antioxidant capacity than mangiferin against DPPH but higher capacity against ABTS and peroxyl radicals. nih.gov
In terms of pro-apoptotic activity on synoviocytes from rheumatoid arthritis patients, isomangiferin exhibited the strongest effect (75% apoptotic cells), followed by iriflophenone 3-C-glucoside (71%), and then mangiferin (65%). nih.gov This highlights that subtle structural differences between benzophenones and xanthones can lead to significant variations in their biological potency.
| Compound | Compound Class | Key Bioactivity Comparison |
| Iriflophenone 3-C-glucoside | Benzophenone | Moderate pro-apoptotic activity (71%); scavenges ABTS and peroxyl radicals. nih.govnih.gov |
| Mangiferin | Xanthone | Lower pro-apoptotic activity (65%) than isomangiferin and iriflophenone 3-C-glucoside; scavenges DPPH, ABTS, and peroxyl radicals. nih.govnih.gov |
| Isomangiferin | Xanthone | Highest pro-apoptotic activity (75%); scavenges DPPH, ABTS, and peroxyl radicals with varying efficacy compared to mangiferin. nih.govnih.gov |
Effects of Structural Modifications on Biological Potency
Modifying the structure of iriflophenone 3-C-glucoside can significantly alter its biological potency. These modifications can range from changes in the glycosylation pattern, as discussed earlier, to alterations in the benzophenone core itself.
The synthesis of various benzophenone analogues has allowed for systematic SAR studies. For example, the derivatization of hydroxyl groups on the benzophenone scaffold is a common strategy to explore new biological activities. nih.gov The addition of acyl groups, such as galloyl or p-hydroxybenzoyl esters, to the sugar moiety of iriflophenone 3-C-glucoside has been reported. mdpi.com These modifications can influence the lipophilicity and, consequently, the absorption and distribution of the compound, potentially leading to altered bioactivity.
Furthermore, the synthesis of benzophenone derivatives with different substituents on the aryl rings has been explored to develop potent inhibitors of various enzymes and cellular processes. For instance, the introduction of fluoro and chloro groups at the para position of the benzoyl ring of a benzophenone scaffold has been shown to result in significant antiproliferative and cytotoxic properties. nih.gov While these specific modifications may not have been performed on iriflophenone 3-C-glucoside itself, they illustrate the principle that targeted structural changes can be used to enhance or modulate the biological effects of the benzophenone class of compounds.
Preclinical Research and in Vivo/in Vitro Models for Iriflophenone 3 C Glucoside
In Vitro Cellular and Biochemical Assays
A variety of in vitro models have been instrumental in characterizing the bioactivities of Iriflophenone (B49224) 3-C-glucoside at a cellular and biochemical level. These assays have explored its influence on glucose metabolism, enzymatic activity, microbial growth, and cellular processes related to inflammation and apoptosis.
Rat Adipocyte Models for Glucose Uptake Studies
Research utilizing isolated rat adipocytes has demonstrated the potential of Iriflophenone 3-C-glucoside to enhance glucose uptake. In one study, treatment with this compound at concentrations of 0.25 and 2.5 μM resulted in a significant increase in glucose uptake, reaching 153.3% and 154.6% of the control, respectively. nih.govresearchgate.net This effect was comparable to that of a methanolic extract of Aquilaria sinensis (152%) and approached the effect of insulin (B600854) (183%). nih.govresearchgate.netnih.gov Interestingly, at higher concentrations of 12.5 and 25 μM, the glucose uptake enhancement was less pronounced, at approximately 114-117% above the negative control. nih.govresearchgate.net These findings suggest that Iriflophenone 3-C-glucoside may play a role in glucose transport in peripheral tissues. nih.govsun.ac.za
Table 1: Effect of Iriflophenone 3-C-glucoside on Glucose Uptake in Rat Adipocytes
| Treatment | Concentration | Glucose Uptake Enhancement (%) |
|---|---|---|
| Iriflophenone 3-C-glucoside | 0.25 µM | 153.3 |
| Iriflophenone 3-C-glucoside | 2.5 µM | 154.6 |
| Iriflophenone 3-C-glucoside | 12.5 µM | ~114-117 |
| Iriflophenone 3-C-glucoside | 25 µM | ~114-117 |
| Methanolic Extract (A. sinensis) | 1 mg/L | 152 |
| Insulin | 1.5 nM | 183 |
Enzyme Inhibition Assays (e.g., Alpha-Glucosidase)
Iriflophenone 3-C-glucoside has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. chemfaces.comnih.gov Studies have shown that it, along with other compounds isolated from the leaves of Aquilaria sinensis, exhibits stronger α-glucosidase inhibitory activity than the positive control drug, acarbose (B1664774). nih.govijpsr.comresearchgate.net One study reported an IC50 value of 404.7 ± 27.7 μmol/L for Iriflophenone 3-C-glucoside, which was more potent than acarbose (IC50 = 576.2 ± 58.5 μmol/L). sciopen.com This inhibitory action suggests a potential mechanism for modulating postprandial hyperglycemia. nih.gov
Bacterial Strain Models for Antimicrobial Efficacy (Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
The antimicrobial properties of Iriflophenone 3-C-glucoside have been investigated against several pathogenic bacterial strains. researchgate.net A study utilizing an agar-well diffusion method demonstrated its efficacy against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 31.1 ± 7.2 µg/mL, 62.5 ± 7.2 µg/mL, and 62.5 ± 7.2 µg/mL, respectively. nih.govijpsr.com In contrast, it showed less potential against Bacillus subtilis, with a MIC of 125 ± 7.2 µg/mL. nih.govijpsr.com These findings highlight its potential as a natural antibacterial agent, particularly against certain gastrointestinal pathogens. nih.gov
Table 2: Antimicrobial Activity of Iriflophenone 3-C-glucoside
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 31.1 ± 7.2 |
| Staphylococcus aureus | 62.5 ± 7.2 |
| Escherichia coli | 62.5 ± 7.2 |
| Bacillus subtilis | 125 ± 7.2 |
| Cefixime (Control) | 62.5 ± 7.2 |
Cell Lines for Anti-inflammatory and Pro-apoptotic Investigations
Preclinical studies have explored the anti-inflammatory and pro-apoptotic effects of Iriflophenone 3-C-glucoside in various cell lines. Research on fibroblast-like synoviocytes (FLS) and macrophages from rheumatoid arthritis (RA) patients indicated that benzophenone (B1666685) derivatives, including Iriflophenone 3-C-glucoside, exert anti-proliferative and pro-apoptotic effects. ijpsr.com These effects were observed to be dependent on oxygen concentration. ijpsr.com Furthermore, investigations in a UVB/keratinocyte (HaCaT) model have been used to assess the anti-inflammatory potential of plant extracts containing this compound, with a focus on the modulation of interleukin-1α (icIL-1α) accumulation and caspase-3 activity. mdpi.com These studies suggest a potential role for Iriflophenone 3-C-glucoside in modulating inflammatory and apoptotic pathways. ijpsr.comresearchgate.net
On-Line HPLC Antioxidant Assays (e.g., ORAC, ABTS, DPPH)
The antioxidant capacity of Iriflophenone 3-C-glucoside has been characterized using various on-line HPLC antioxidant assays. nih.govmedchemexpress.cn While it showed no radical scavenging ability against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, it was found to scavenge 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and peroxyl radicals. chemfaces.comijpsr.comnih.gov The Trolox Equivalent Antioxidant Capacity (TEAC) values were determined to be 1.04 for the ABTS assay (TEACABTS) and 3.61 for the Oxygen Radical Absorbance Capacity (ORAC) assay (TEACORAC). chemfaces.comijpsr.comnih.gov These assays indicate that Iriflophenone 3-C-glucoside possesses selective antioxidant properties. nih.gov
Table 3: Antioxidant Capacity of Iriflophenone 3-C-glucoside
| Assay | Result |
|---|---|
| DPPH | No radical scavenging ability |
| ABTS | TEAC value of 1.04 |
| ORAC | TEAC value of 3.61 |
In Vivo Animal Models for Efficacy and Safety Assessment
In vivo studies using animal models have provided further evidence for the biological effects of Iriflophenone 3-C-glucoside. In a study with mice, administration of this compound at a dose of 0.47 g/kg resulted in a 46.4% reduction in fasting blood glucose levels, an effect comparable to that of insulin (41.5% reduction). nih.govresearchgate.netnih.govijpsr.com These findings from in vivo models corroborate the in vitro observations of its glucose-lowering potential. researchgate.netnih.gov
Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Models
Streptozotocin (STZ) is a chemical agent commonly used to induce diabetes in animal models by selectively destroying insulin-producing β-cells in the pancreas. This model is instrumental in screening and evaluating the anti-hyperglycemic potential of compounds like Iriflophenone 3-C-glucoside.
In a notable in vivo study, STZ-induced diabetic mice were used to investigate the effects of Iriflophenone 3-C-glucoside (IPG) on fasting blood glucose levels. nih.govresearchgate.net The study was designed with several groups of mice, including a normal control, a diabetic control, and groups treated with IPG, a methanolic extract (ME) containing the compound, and insulin as a positive control. nih.gov The treatments were administered daily for a period of three weeks. nih.gov
The research findings indicated that IPG demonstrated a significant capacity to lower fasting blood glucose levels in the diabetic mice. nih.govresearchgate.net Specifically, treatment with IPG resulted in a 46.4% reduction in blood glucose levels, a result comparable to the 41.5% reduction observed with insulin treatment. researchgate.net The methanolic extract also showed a considerable effect, lowering blood glucose by 40.3%. researchgate.net Furthermore, the study explored the compound's effect on glucose uptake in rat adipocytes (fat cells) in an in vitro extension of the research. IPG was found to significantly enhance glucose uptake, reaching 153-154% of the control at concentrations of 0.25 and 2.5 μM. nih.gov This suggests that an insulin-mimicking activity might be one of the mechanisms through which Iriflophenone 3-C-glucoside exerts its anti-diabetic effects. nih.gov
A sign of diabetes in the STZ-induced mice was a significant loss in body weight, as seen in the diabetic control group. nih.gov However, mice treated with Iriflophenone 3-C-glucoside did not show significant weight changes, similar to the group treated with insulin. nih.gov
Interactive Data Table: Effect of Iriflophenone 3-C-glucoside on Fasting Blood Glucose and Glucose Uptake
Cytotoxicity Evaluation Using Bioassays (e.g., Artemia salina nauplii)
The brine shrimp lethality test (BSLT) using Artemia salina (brine shrimp) nauplii (larvae) is a simple, rapid, and widely used bioassay to determine the cytotoxic potential of chemical compounds. nih.govvietnamjournal.ru This preliminary toxicity screening is crucial in the early stages of drug discovery.
In a study evaluating the properties of Iriflophenone 3-C-β-D-glucopyranoside isolated from the aqueous fraction of Dryopteris ramosa, its cytotoxicity was assessed using the BSLT. nih.govsemanticscholar.org The assay involves hatching brine shrimp eggs in artificial seawater and then exposing the nauplii to various concentrations of the test compound. nih.gov After a 24-hour exposure period, the number of dead nauplii is counted, and the median lethal dose (LD50), the concentration at which 50% of the nauplii are killed, is calculated. nih.gov
The results of this study indicated that Iriflophenone 3-C-β-D-glucopyranoside has a low level of cytotoxicity. nih.govresearchgate.net The determined LD50 value against Artemia salina nauplii was 10.037 ± 2.89 µg/mL. nih.gov A higher LD50 value is generally indicative of lower toxicity. Therefore, the compound was not considered to be significantly cytotoxic in this particular bioassay. nih.gov
Interactive Data Table: Cytotoxicity of Iriflophenone 3-C-glucoside
Experimental Design and Methodological Rigor in Preclinical Investigations
The credibility and reproducibility of preclinical findings for compounds like Iriflophenone 3-C-glucoside are heavily dependent on rigorous experimental design and sound methodology.
In the described STZ-induced diabetic mouse study, key elements of a robust design were evident. nih.gov This included the use of multiple control groups: a normal (non-diabetic) control receiving the vehicle (distilled water), a negative (diabetic) control also receiving the vehicle, and a positive control group receiving a known anti-diabetic agent (insulin). nih.govresearchgate.net This allows for a clear comparison and assessment of the test compound's effects relative to both the diseased state and a standard treatment. The study also specified the strain of mice (ICR), their age, and weight, which are important variables to control. nih.gov Furthermore, the treatments were administered consistently at the same time each day over a defined period. nih.gov
For the in vitro cytotoxicity assessment, the brine shrimp lethality test was conducted with specific methodological considerations. nih.govsemanticscholar.org This included the preparation of a stock solution of the isolated compound in a suitable solvent (DMSO) and subsequent dilutions to achieve the desired test concentrations. nih.gov The use of a control (potassium dichromate) provides a benchmark for cytotoxic activity. nih.gov The calculation of the LD50 value through regression analysis offers a quantitative measure of cytotoxicity. nih.gov
The structural elucidation and identification of Iriflophenone 3-C-glucoside in these studies rely on advanced analytical techniques. Column chromatography is often employed for the isolation and purification of the compound from plant extracts. nih.govsemanticscholar.org Subsequently, spectroscopic methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are crucial for confirming the precise chemical structure of the isolated molecule. nih.govsemanticscholar.orgmdpi.com
Ensuring methodological rigor, including clear descriptions of animal models, bioassay procedures, statistical analyses, and analytical techniques, is paramount for the scientific validation of the preclinical research on Iriflophenone 3-C-glucoside. researchgate.net
Stability, Pharmacokinetics, and Pharmacodynamics of Iriflophenone 3 C Glucoside
Thermal Degradation Kinetics and Profiles
The thermal stability of Iriflophenone (B49224) 3-C-glucoside has been investigated within plant extracts, revealing its susceptibility to degradation under heat. Studies on an aqueous leaf extract of Aquilaria crassna showed that the degradation of Iriflophenone 3-C-glucoside follows first-order kinetics when tested in both a dried extract form and as a solution at temperatures ranging from 40°C to 70°C. researchgate.netnih.govmdpi.com Similarly, its degradation in the plant material of Cyclopia genistoides also adhered to first-order reaction kinetics during high-temperature oxidation at 80°C and 90°C. nih.govacs.org
In the Aquilaria crassna extract, the compound was found to be more stable in the dried form than in a solution. researchgate.netnih.gov The predicted shelf-life (t₉₀%) at 25°C for Iriflophenone 3-C-glucoside in the dried extract was 248 days, whereas in the extract solution, it was significantly shorter at only 13 days. researchgate.netnih.gov The activation energy (Ea), which indicates the energy barrier for the degradation reaction, was calculated to be 110.57 kJ·mol⁻¹ for the dried extract and 51.49 kJ·mol⁻¹ for the solution. researchgate.netnih.gov A study on Cyclopia genistoides noted that Iriflophenone 3-C-glucoside had comparable degradation rate constants to mangiferin (B1668620) at 80°C. nih.govacs.org
Below is a table summarizing the thermal degradation kinetic parameters for Iriflophenone 3-C-glucoside in an aqueous leaf extract of Aquilaria crassna. researchgate.netmdpi.com
| Parameter | Dried Extract | Extract Solution |
| Kinetic Model | First-Order | First-Order |
| Activation Energy (Ea) | 110.57 kJ·mol⁻¹ | 51.49 kJ·mol⁻¹ |
| Predicted Shelf-Life (t₉₀% at 25°C) | 248 days | 13 days |
This interactive table is based on data from studies on Aquilaria crassna leaf extract. researchgate.netmdpi.com
pH-Rate Profiles and Stability Under Varying Conditions
The stability of Iriflophenone 3-C-glucoside is significantly influenced by pH. Research conducted on the compound within an Aquilaria crassna leaf extract demonstrated that it is most stable in neutral to acidic environments. researchgate.netnih.gov The pH-rate profile indicates that as pH increases towards alkaline conditions, the degradation rate of the compound accelerates. researchgate.net This suggests that for applications in food or pharmaceutical products, maintaining a pH in the acidic to neutral range is crucial for preserving the compound's integrity. researchgate.net Furthermore, as a chemical substance, it is considered incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. medchemexpress.com
In Vivo Bioavailability and Absorption Considerations
Direct in vivo bioavailability and absorption studies specifically for Iriflophenone 3-C-glucoside are not extensively documented. However, its structure as a C-glycoside provides insight into its likely behavior in the gastrointestinal tract. Unlike O-glycosides, which are readily hydrolyzed by intestinal enzymes, the carbon-carbon bond in C-glycosides is highly stable and resistant to cleavage by both acid and digestive enzymes. thieme-connect.com
This structural stability suggests that Iriflophenone 3-C-glucoside may not be easily absorbed in the small intestine. thieme-connect.com The primary route for the metabolism of such resistant glycosides is often through the action of colonic microflora in the large intestine. sci-hub.se There is increasing evidence that human intestinal bacteria are capable of cleaving the C-C bond of C-glycosides. thieme-connect.com This process would release the aglycone (iriflophenone), which could then potentially be absorbed into the circulatory system. researchgate.net The general pathway for many flavonoid glycosides involves this deglycosylation step as a prerequisite for absorption. sci-hub.se
Metabolic Fate and Excretion Pathways (if documented)
Specific studies detailing the metabolic fate and excretion pathways of Iriflophenone 3-C-glucoside are lacking. However, based on the general metabolism of flavonoids and related phenolic compounds, a probable pathway can be inferred. sci-hub.se
If the compound is absorbed—likely after deglycosylation to its aglycone by gut microbiota—it would enter the portal vein and be transported to the liver. sci-hub.seresearchgate.net In the liver, like other flavonoids, the aglycone would likely undergo extensive phase II metabolism. sci-hub.se This process typically involves conjugation reactions such as glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion via urine or bile. sci-hub.se Any portion of the compound that is not absorbed in the intestine would be excreted in the feces.
Interaction with Biological Matrices and Storage Conditions (e.g., in food products)
The stability of Iriflophenone 3-C-glucoside is highly dependent on its matrix and storage conditions. As demonstrated in studies with Aquilaria crassna leaf extract, the compound is substantially more stable when stored in a dried powder form compared to an aqueous solution. researchgate.netnih.gov This is a critical consideration for its use as an ingredient in food and pharmaceutical products, where a dry formulation would offer a longer shelf-life. researchgate.net The degradation of the compound during the high-temperature processing of Cyclopia genistoides (honeybush herbal tea) indicates that its content can be affected by manufacturing processes. nih.govacs.org
For the storage of the isolated pure compound, different conditions are recommended. One supplier suggests storage at -20°C for one month or -80°C for up to six months, with protection from light. medchemexpress.com Another supplier of a reference substance recommends long-term storage at 2-8°C. phytolab.com When prepared in a solvent stock solution, it should be aliquoted and stored at -80°C to be used within six months to prevent inactivation from repeated freeze-thaw cycles. medchemexpress.com
Future Research Directions and Translational Perspectives for Iriflophenone 3 C Glucoside
Identification of Novel Biological Activities and Therapeutic Applications
Iriflophenone (B49224) 3-C-glucoside has been identified in a variety of plants, including those from the genera Aquilaria, Cyclopia, Mangifera, and Dryopteris. ijpsr.comresearchgate.net Research has primarily focused on a few key areas, but the chemical nature of the compound suggests a broader range of activities may yet be discovered.
Established and Potential Activities:
Antioxidant Activity : The compound is a known antioxidant, capable of scavenging ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and peroxyl radicals. ijpsr.comresearchgate.netchemfaces.com This positions it as a potential therapeutic agent for preventing and treating diseases associated with oxidative stress caused by oxygen free radicals. lookchem.com
Antidiabetic Effects : It exhibits potent α-glucosidase inhibitory activity, which is stronger than the control drug acarbose (B1664774) in some studies. ijpsr.comchemfaces.com This action can help in managing diabetes by preventing the digestion and absorption of carbohydrates. nih.gov Furthermore, it has been shown to enhance glucose uptake in rat adipocytes and lower fasting blood glucose levels in diabetic rat models, suggesting an insulin-mimicking activity. nih.govmdpi.com
Antimicrobial Properties : Isolated from Dryopteris ramosa, the compound has demonstrated significant antibacterial potential against gastrointestinal pathogens like Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpsr.commdpi.comnih.gov This suggests its potential as a natural antibiotic for GIT infections. mdpi.comnih.gov
Anti-inflammatory Action : Extracts containing Iriflophenone 3-C-glucoside have shown anti-inflammatory effects by inhibiting inflammatory markers such as IL-1α, IL-8, and nitric oxide (NO). ijpsr.comresearchgate.net
Pro-apoptotic Activity : In studies on synoviocytes from rheumatoid arthritis patients, Iriflophenone 3-C-glucoside induced a high percentage of apoptosis (71%), indicating its potential in the treatment of diseases characterized by excessive cell survival, such as rheumatoid arthritis. nih.gov
Cholesterol-Lowering Potential : Research suggests that Iriflophenone 3-C-glucoside, along with other compounds like mangiferin (B1668620), may contribute to the cholesterol-lowering activity observed in extracts of Mangifera indica leaves. chemfaces.com
Future research should aim to explore other potential therapeutic areas, such as its neuroprotective, cardioprotective, and anticancer effects, which have been observed for other structurally related polyphenols. phcogrev.com
Advanced Mechanistic Investigations at the Molecular Level
Understanding the precise molecular mechanisms of Iriflophenone 3-C-glucoside is crucial for its development as a therapeutic agent.
Antioxidant Mechanism : While it effectively scavenges ABTS and peroxyl radicals, it shows no radical scavenging ability against DPPH (2,2-diphenylpicrylhydrazyl). ijpsr.comchemfaces.com Further studies using various antioxidant assays are needed to fully characterize its antioxidant profile and compare it with other known antioxidants. chemfaces.commedchemexpress.com
Antidiabetic Mechanism : The α-glucosidase inhibition is a key mechanism for its antihyperglycemic effect. chemfaces.com Additionally, its ability to significantly increase glucose uptake in adipocytes suggests a mechanism that may involve the modulation of GLUT4 transporters. nih.gov It is hypothesized that it might influence factors like PPARγ or adiponectins, but these molecular interactions require verification. nih.gov
Antibacterial Mechanism : The mode of antibacterial action for related flavonoid glycosides is believed to be through causing cell lysis and disrupting the plasma membrane. mdpi.com Investigating whether Iriflophenone 3-C-glucoside shares this mechanism through membrane permeability studies would be a significant step forward.
Anti-inflammatory and Pro-apoptotic Pathways : The inhibition of cytokines (IL-1α, IL-8) and NO points towards modulation of inflammatory pathways like NF-κB. ijpsr.comresearchgate.netphcogrev.com Its pro-apoptotic effect in rheumatoid arthritis synoviocytes warrants investigation into its impact on key apoptosis regulators like caspases and the Bcl-2 family of proteins. nih.gov
Advanced "omics" technologies (genomics, proteomics, metabolomics) could provide a comprehensive view of the cellular pathways modulated by this compound.
Strategies for Enhancing Bioavailability, Efficacy, and Targeted Delivery
A significant hurdle for many polyphenolic compounds in clinical development is their poor bioavailability, often due to low water solubility and metabolic instability. researchgate.net Although specific bioavailability data for Iriflophenone 3-C-glucoside is scarce, the stability of the compound has been studied under various conditions.
Stability Analysis : Thermal degradation studies have shown that Iriflophenone 3-C-glucoside follows first-order kinetic degradation. mdpi.com In a dried extract of Aquilaria crassna at 25°C, its predicted shelf-life was 248 days, while in a solution, it dropped to just 13 days. mdpi.com The compound is more stable in neutral to acidic environments (pH 2.0-12.0). mdpi.com These findings are critical for developing stable formulations.
Enhancement Strategies : To overcome potential bioavailability issues, future research should focus on advanced drug delivery systems. pharmaffiliates.com Strategies could include:
Encapsulation : Using nanoparticles, liposomes, or micelles to protect the compound from degradation and improve solubility.
Prodrugs : Modifying the structure to create more soluble or better-absorbed prodrugs that convert to the active form in vivo.
Formulation with absorption enhancers : Incorporating substances that can improve its passage through the intestinal wall.
Targeted delivery systems could also be developed to direct the compound specifically to tissues of interest, such as inflamed joints in rheumatoid arthritis or cancer cells, thereby increasing efficacy and reducing potential side effects.
Synthesis of Iriflophenone 3-C-glucoside Derivatives and Analogues for Improved Potency
The synthesis of derivatives and analogues is a well-established strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.
Semi-synthesis and Isolation : Efficient methods for isolating pure Iriflophenone 3-C-glucoside have been developed using techniques like high-performance counter-current chromatography (HPCCC) and semi-preparative HPLC, providing the necessary starting material for derivatization. chemfaces.comnih.gov
Enzymatic Synthesis : A green and cost-effective method for the enzymatic synthesis of acylphloroglucinol 3-C-glucosides using a C-glycosyltransferase from Mangifera indica has been reported. lookchem.com This approach could be adapted for the synthesis of Iriflophenone 3-C-glucoside and its derivatives.
Novel Analogues : The natural occurrence of related compounds, such as Iriflophenone-3-C-glucoside-4-O-glucoside in Cyclopia genistoides, provides a template for synthetic modification. acs.orgresearchgate.net This particular derivative was found to be the most thermally stable compound among the major phenolics in the plant, suggesting that further glycosylation could be a viable strategy for improving stability. acs.org
Systematic structure-activity relationship (SAR) studies on a library of synthesized analogues would be invaluable for identifying compounds with enhanced biological activity.
Potential Integration into Functional Foods, Nutraceuticals, or Pharmaceutical Formulations
Given its natural origin and range of biological activities, Iriflophenone 3-C-glucoside is a strong candidate for integration into various health-promoting products. lookchem.com
Functional Foods : A notable study demonstrated the use of a mango red leaf extract, rich in Iriflophenone 3-C-glucoside and mangiferin, as a brine additive for fresh mozzarella cheese. unict.itnih.gov During storage, the concentration of these bioactive compounds in the cheese increased, enhancing its antioxidant properties without negatively affecting the beneficial Lactobacillus spp. population. unict.itnih.gov This highlights its potential as a natural functional food ingredient.
Pharmaceutical Formulations : For pharmaceutical applications, standardized extracts or the pure compound would need to be formulated into stable dosage forms, such as tablets, capsules, or topical preparations, depending on the therapeutic target. lookchem.com Its use as a therapeutic agent for oxygen free radical-associated diseases is a promising area for pharmaceutical development. lookchem.com
Prospects for Clinical Research and Development
The extensive preclinical data provide a strong foundation for advancing Iriflophenone 3-C-glucoside into clinical research. The journey from a promising natural compound to a clinically approved drug or a validated nutraceutical is long and requires a systematic approach.
The current body of evidence, derived from in vitro experiments and in vivo animal models, is compelling. nih.govnih.gov Studies have demonstrated its efficacy in lowering blood glucose in diabetic rats and its potent antibacterial effects against clinically relevant pathogens. nih.govnih.gov However, despite these promising findings, clinical trials in humans are lacking. researchgate.net
Future research must bridge this translational gap. Key steps will include:
Pharmacokinetic and Toxicological Studies : Rigorous studies in animal models are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a safe dosage range for human studies.
Human Clinical Trials : Well-designed, randomized, placebo-controlled clinical trials are the ultimate test of efficacy and safety. Initial Phase I trials would focus on safety and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate its effectiveness in patients with specific conditions, such as type 2 diabetes, bacterial infections, or rheumatoid arthritis.
The development of standardized extracts and the identification of biomarkers to monitor its biological effects will be critical for the success of these clinical investigations. researchgate.net
Data Tables
Table 1: Antibacterial Activity of Iriflophenone 3-C-glucoside
This table shows the Minimum Inhibitory Concentration (MIC) values of Iriflophenone 3-C-glucoside against various bacterial strains compared to the antibiotic Cefixime. mdpi.comnih.gov
| Bacterial Strain | Iriflophenone 3-C-glucoside MIC (µg/mL) | Cefixime MIC (µg/mL) |
| Klebsiella pneumoniae | 31.1 ± 7.2 | 62.5 ± 7.2 |
| Staphylococcus aureus | 62.5 ± 7.2 | 62.5 ± 7.2 |
| Escherichia coli | 62.5 ± 7.2 | Not specified |
| Bacillus subtilis | 125 ± 7.2 | 62.5 ± 7.2 |
| Salmonella enterica | Not specified | MIC greater than Iriflophenone 3-C-glucoside |
Table 2: Antioxidant Capacity of Iriflophenone 3-C-glucoside and Related Compounds
This table presents the Trolox Equivalent Antioxidant Capacity (TEAC) values, which measure the antioxidant strength of a compound relative to Trolox. chemfaces.com
| Compound | TEAC DPPH | TEAC ABTS | TEAC ORAC |
| Iriflophenone 3-C-glucoside | No activity | 1.04 | 3.61 |
| Mangiferin | 0.62 | 1.67 | 3.69 |
| Isomangiferin (B191597) | 0.57 | 1.82 | 4.14 |
Q & A
Q. What are the primary plant sources and isolation methods for Iriflophenone 3-C-glucoside?
Iriflophenone 3-C-glucoside is primarily isolated from Cyclopia genistoides (honeybush), Aquilaria crassna (agarwood), and Mangifera indica (mango) leaves using methanol or ethanol-based extraction followed by chromatographic purification. For instance, UPLC-MS/MS and NMR are standard techniques for identification . The compound’s yield varies with plant species; A. crassna young leaves yielded 41.45 mg/g DW under optimized extraction conditions (120 min, 50°C) .
Q. Which in vitro assays are commonly used to evaluate its antioxidant activity?
Antioxidant activity is assessed via DPPH radical scavenging assays and on-line HPLC antioxidant profiling. For example, Iriflophenone 3-C-glucoside demonstrated significant antioxidant activity in C. genistoides extracts, contributing to their overall bioactivity . TPC (total phenolic content) and TFC (total flavonoid content) are complementary metrics for screening antioxidant potential .
Q. How is Iriflophenone 3-C-glucoside distinguished from structurally similar benzophenones?
Differentiation relies on NMR and HRESIMS (high-resolution electrospray ionization mass spectrometry). Key diagnostic markers include the C-glucosidic linkage at position 3 and absence of galloyl substitutions (e.g., vs. iriflophenone 3-C-(2'-O-galloyl)-β-D-glucoside). UPLC-MS/MS in negative/positive ion modes further resolves structural nuances .
Advanced Research Questions
Q. What mechanisms underlie its antiglycative activity, and how does it compare to reference inhibitors?
Iriflophenone 3-C-glucoside inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species (e.g., methylglyoxal). In M. indica leaf extracts, it exhibited IC50 values lower than aminoguanidine (a reference inhibitor), suggesting superior antiglycative potential. Synergy with quercetin glycosides (e.g., hyperoside) enhances this activity .
Q. How can contradictions in reported bioactivity data (e.g., α-glucosidase inhibition vs. glucose uptake stimulation) be resolved?
Discrepancies may arise from assay specificity (e.g., in vitro α-glucosidase inhibition vs. in vivo glucose uptake in adipocytes). To reconcile findings, cross-validate using both models: Iriflophenone 3-C-glucoside reduced fasting blood glucose by 46.4% in mice (comparable to insulin) and enhanced glucose uptake in rat adipocytes by 153% . Dose-response studies and isoform-specific α-glucosidase assays (e.g., intestinal vs. microbial) are recommended .
Q. What extraction parameters optimize yield without compromising bioactivity?
For A. crassna leaves, a 30-minute extraction at 50°C maximized flavanol gallates (EGCG, ECG) and maintained iriflophenone 3-C-glucoside yield (41.45 mg/g DW at 120 min). Prolonged extraction (>30 min) did not significantly improve TPC/TFC, suggesting shorter durations preserve thermolabile compounds . Solvent polarity (e.g., ethanol vs. methanol) also impacts selectivity; UPLC-MS/MS-guided fractionation is advised for targeted isolation .
Q. What in silico or molecular docking approaches have been applied to study its therapeutic potential?
Iriflophenone 3-C-glucoside was docked against Alzheimer’s disease targets (e.g., acetylcholinesterase, β-amyloid) using AutoDock Vina. While specific binding affinities are unreported, related agarwood compounds (e.g., agarospirol) showed moderate activity, warranting further exploration of iriflophenone derivatives .
Q. How does galloylation of Iriflophenone 3-C-glucoside alter its bioactivity?
Galloyl substitution at the 2'-O position (e.g., iriflophenone 3-C-(2'-O-galloyl)-β-D-glucoside) enhances antiglycative activity by introducing additional hydroxyl groups for carbonyl trapping. However, it may reduce solubility, necessitating formulation studies for in vivo applications .
Q. What synergies exist between Iriflophenone 3-C-glucoside and other phenolic compounds in plant extracts?
In M. indica extracts, synergy with mangiferin and gallic acid amplified antiglycative effects. Bio-guided fractionation identified six key contributors, highlighting the importance of holistic extract profiling over single-compound studies .
Q. What pharmacokinetic challenges are associated with Iriflophenone 3-C-glucoside in preclinical models?
Limited data exist on its absorption and metabolism. Preliminary in vivo studies in mice showed acute glucose-lowering effects, but long-term bioavailability and tissue distribution remain uncharacterized. LC-MS/MS pharmacokinetic assays and stable isotope labeling are proposed for future research .
Methodological Recommendations
- Data Contradiction Analysis : Use multi-omics integration (transcriptomics/metabolomics) to link bioactivity variations to plant chemotype differences .
- Experimental Design : Prioritize bioassay-guided fractionation combined with UPLC-MS/MS for targeted compound validation .
- Validation : Cross-verify in vitro findings with ex vivo (e.g., isolated adipocytes) and in vivo (rodent) models to confirm translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
